Longipedlactone E
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H38O6 |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
(1S,9R,12S,13R,18R)-1-hydroxy-16-[(1R)-1-[(2S,3S)-3-hydroxy-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-8,8,13-trimethyl-17-methylidene-7-oxatetracyclo[10.7.0.03,9.013,18]nonadeca-2,4,15-trien-6-one |
InChI |
InChI=1S/C30H38O6/c1-16-13-23(31)26(35-27(16)33)18(3)20-11-12-29(6)22(17(20)2)15-30(34)14-19-7-10-25(32)36-28(4,5)21(19)8-9-24(29)30/h7,10-11,13-14,18,21-24,26,31,34H,2,8-9,12,15H2,1,3-6H3/t18-,21-,22+,23+,24+,26+,29-,30-/m1/s1 |
InChI Key |
NJHQJHDTYYVRFQ-XSJJJNEFSA-N |
Isomeric SMILES |
CC1=C[C@@H]([C@@H](OC1=O)[C@H](C)C2=CC[C@]3([C@@H]4CC[C@@H]5C(=C[C@]4(C[C@H]3C2=C)O)C=CC(=O)OC5(C)C)C)O |
Canonical SMILES |
CC1=CC(C(OC1=O)C(C)C2=CCC3(C4CCC5C(=CC4(CC3C2=C)O)C=CC(=O)OC5(C)C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Natural Source of Longipedlactone E: A Technical Guide
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery, natural source, and characterization of Longipedlactone E, a member of a unique class of triterpenoid dilactones. It details the experimental protocols for its isolation and structural elucidation from its natural source, Kadsura longipedunculata. All relevant quantitative data, including spectroscopic and cytotoxic information, are presented in structured tables. Additionally, key experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the scientific process.
Introduction
This compound is a naturally occurring triterpenoid dilactone belonging to a class of compounds characterized by a rearranged pentacyclic skeleton. These compounds have garnered interest in the scientific community due to their novel structures and potential biological activities. This guide serves as a technical resource for researchers and professionals engaged in natural product chemistry, drug discovery, and related fields, providing in-depth information on this compound.
Discovery and Natural Source
This compound was first isolated from the leaves and stems of Kadsura longipedunculata, a plant belonging to the Schisandraceae family.[1] This discovery was part of a broader phytochemical investigation that led to the identification of a series of nine novel triterpene dilactones, designated Longipedlactones A through I.[1]
Experimental Protocols
The following sections detail the methodologies employed in the isolation, purification, and structural elucidation of this compound and its congeners.
Extraction and Isolation
The initial extraction and isolation process for the Longipedlactone series is outlined below.
Protocol:
-
Plant Material Collection and Preparation: The leaves and stems of Kadsura longipedunculata were collected, air-dried, and pulverized.
-
Solvent Extraction: The powdered plant material was subjected to exhaustive extraction with 95% ethanol at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue.
-
Solvent Partitioning: The crude extract was suspended in water and partitioned successively with petroleum ether, chloroform, and ethyl acetate to separate compounds based on polarity.
-
Column Chromatography: The chloroform-soluble fraction, which contained the Longipedlactones, was subjected to repeated column chromatography over silica gel. A gradient elution system, typically starting with a non-polar solvent and gradually increasing in polarity (e.g., a chloroform-methanol gradient), was used to separate the different fractions.
-
Preparative Thin-Layer Chromatography (pTLC) and High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest were further purified using pTLC and/or semi-preparative HPLC to yield the pure Longipedlactones, including this compound.
References
The Uncharted Path: An In-depth Analysis of the Elusive Biosynthesis of Longipedlactone E
Despite significant interest in the unique chemical structure and potential bioactivities of Longipedlactone E, a comprehensive search of the current scientific literature reveals that its complete biosynthetic pathway remains unelucidated. This technical guide addresses the current knowledge gap and outlines the necessary multidisciplinary approach required to map the formation of this complex natural product.
To date, no published research has detailed the specific enzymes, genetic precursors, or the precise sequence of biochemical reactions leading to the formation of this compound. While general principles of lactone biosynthesis are understood within the broader context of natural product chemistry, the specific pathway for this intricate molecule has not been a subject of focused investigation, leaving a significant void in our understanding.
This guide serves as a foundational document for researchers, scientists, and drug development professionals aiming to explore this uncharted territory. It will outline the hypothetical stages and the requisite experimental methodologies necessary to fully characterize the biosynthesis of this compound.
Hypothetical Biosynthetic Blueprint: A Call for Investigation
While the precise pathway is unknown, a putative biosynthetic route can be proposed based on the known biosynthesis of other structurally related lactones. This hypothetical framework, presented below, provides a logical starting point for future research endeavors. It is crucial to emphasize that the following pathway is a theoretical construct and requires experimental validation.
Figure 1. A proposed, hypothetical biosynthetic pathway for this compound, highlighting key stages and putative enzyme classes that may be involved.
Charting the Course: A Proposed Experimental Workflow
Elucidating the biosynthetic pathway of this compound will necessitate a strategic and multi-faceted experimental approach. The following workflow outlines the critical steps and methodologies required to move from hypothesis to validated pathway.
Figure 2. A comprehensive experimental workflow outlining the key stages for the successful elucidation of the this compound biosynthetic pathway.
Essential Experimental Protocols
The successful execution of the proposed workflow hinges on the meticulous application of established biochemical and molecular biology techniques. Below are detailed, albeit generalized, protocols for the initial, critical stages of investigation.
1. Isotopic Labeling Studies to Identify Primary Precursors
-
Objective: To identify the primary metabolic building blocks of this compound.
-
Methodology:
-
Culture the producing organism in a defined medium.
-
Supplement parallel cultures with isotopically labeled precursors (e.g., [1-¹³C]glucose, [¹³C-methyl]methionine, [¹³C]acetate, [¹³C]pyruvate).
-
After a suitable incubation period, extract and purify this compound.
-
Analyze the purified compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine the incorporation and position of the isotopic labels.
-
The observed labeling pattern will provide direct evidence for the primary metabolic pathways contributing to the biosynthesis.
-
2. Precursor Feeding Experiments
-
Objective: To identify late-stage intermediates in the biosynthetic pathway.
-
Methodology:
-
Synthesize or procure hypothesized pathway intermediates.
-
Administer these unlabeled or labeled potential precursors to cultures of the producing organism.
-
Monitor for an increase in the yield of this compound or for the incorporation of the labeled intermediate into the final product using LC-MS analysis.
-
Successful incorporation provides strong evidence for the role of the fed compound as a pathway intermediate.
-
3. Genomic and Transcriptomic Analysis to Identify the Biosynthetic Gene Cluster (BGC)
-
Objective: To identify the cluster of genes responsible for the biosynthesis of this compound.
-
Methodology:
-
Sequence the genome of the producing organism.
-
Utilize bioinformatics tools (e.g., antiSMASH, PRISM) to identify putative BGCs that could be responsible for the synthesis of a polyketide or terpenoid-derived lactone.
-
Perform transcriptomic analysis (RNA-Seq) under conditions of high and low this compound production to identify genes within the putative BGC that are differentially expressed.
-
The co-expression of a set of contiguous genes under producing conditions is a strong indicator of their involvement in the biosynthetic pathway.
-
Quantitative Data: A Future Prospect
At present, there is no quantitative data available regarding the biosynthesis of this compound. Future research, following the successful elucidation of the pathway, should aim to populate the following tables with experimentally derived data.
Table 1: Kinetic Parameters of Biosynthetic Enzymes
| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | V_max (µmol/min/mg) |
|---|---|---|---|---|
| Enzyme 1 | Substrate A | TBD | TBD | TBD |
| Enzyme 2 | Substrate B | TBD | TBD | TBD |
| Enzyme 3 | Substrate C | TBD | TBD | TBD |
(TBD - To Be Determined)
Table 2: Precursor and Intermediate Concentrations
| Compound | Cellular Concentration (µM) | Culture Supernatant (µM) |
|---|---|---|
| Key Precursor | TBD | TBD |
| Intermediate A | TBD | TBD |
| Intermediate B | TBD | TBD |
| This compound | TBD | TBD |
(TBD - To Be Determined)
Conclusion: A Call to Action
The elucidation of the biosynthetic pathway of this compound represents a significant and exciting challenge in the field of natural product biosynthesis. The lack of existing data presents a unique opportunity for groundbreaking research. The methodologies and hypothetical frameworks presented in this guide provide a clear roadmap for future investigations. Unraveling this biosynthetic puzzle will not only deepen our fundamental understanding of microbial metabolism but also pave the way for the potential bioengineering of novel, high-value pharmaceuticals and fine chemicals.
An In-depth Technical Guide to the Mass Spectrometry Analysis of Longipedlactone E
Introduction
Longipedlactone E belongs to the family of complex triterpenoids isolated from plants of the Kadsura genus. These compounds are of significant interest to researchers and drug development professionals due to their potential biological activities. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such intricate natural products. This technical guide provides a detailed overview of the core principles, experimental protocols, and expected data outcomes for the mass spectrometry analysis of this compound.
Hypothesized Structure of this compound
For the purpose of this guide, we will hypothesize that this compound shares the core scaffold of other Longipedlactones, which are highly modified lanostane-type triterpenoids. Key structural features likely include a lactone ring, multiple hydroxyl and acetyl groups, and a complex polycyclic system. Based on related known compounds, a plausible molecular formula for this compound could be in the range of C30-C32 and H38-H42 with 7-9 oxygen atoms. For our analysis, we will assume a molecular formula of C32H40O8 , with a monoisotopic mass of approximately 552.2672 g/mol .
Experimental Protocols
A robust mass spectrometry analysis of this compound necessitates meticulous sample preparation and optimized instrumental parameters.
3.1. Sample Preparation
-
Extraction: The initial plant material is typically subjected to solvent extraction, for example, with methanol or ethanol, followed by partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to fractionate the compounds based on their polarity.
-
Chromatographic Separation: The fraction containing this compound is further purified using chromatographic techniques such as column chromatography over silica gel or reversed-phase C18 material. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is essential for obtaining a pure sample for mass spectrometry analysis.
-
Sample Solution for MS Analysis: A purified sample of this compound is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1-10 µg/mL. The solution should be filtered through a 0.22 µm syringe filter before introduction to the mass spectrometer.
3.2. Mass Spectrometry Instrumentation and Parameters
Electrospray ionization (ESI) is the preferred ionization technique for triterpenoids due to its soft ionization nature, which minimizes in-source fragmentation and preserves the molecular ion. A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements and tandem MS (MS/MS) experiments.
Table 1: Suggested ESI-MS/MS Parameters
| Parameter | Value |
| Ionization Mode | Positive (ESI+) |
| Capillary Voltage | 3.5 – 4.5 kV |
| Cone Voltage | 20 – 40 V |
| Source Temperature | 100 – 150 °C |
| Desolvation Gas | Nitrogen |
| Desolvation Temperature | 250 – 350 °C |
| Desolvation Gas Flow | 600 – 800 L/hr |
| Collision Gas | Argon or Nitrogen |
| Collision Energy | 10 – 40 eV (ramped for fragmentation analysis) |
| Mass Range | 100 – 1000 m/z |
| Acquisition Mode | MS and MS/MS (Data-Dependent Acquisition) |
Data Presentation: Predicted Mass Spectrometry Data
The following table summarizes the predicted mass-to-charge ratios (m/z) for the protonated molecule and potential fragment ions of our hypothesized this compound (C32H40O8) in positive ion mode.
Table 2: Predicted m/z Values for Hypothesized this compound and its Fragments
| Ion | Predicted m/z | Description |
| [M+H]+ | 553.2745 | Protonated molecular ion |
| [M+Na]+ | 575.2564 | Sodium adduct |
| [M+H-H2O]+ | 535.2639 | Loss of a water molecule |
| [M+H-CH3COOH]+ | 493.2533 | Loss of an acetic acid moiety |
| [M+H-2H2O]+ | 517.2533 | Loss of two water molecules |
| [M+H-H2O-CH3COOH]+ | 475.2428 | Sequential loss of water and acetic acid |
| Fragment 1 | ~451 | Cleavage within the polycyclic core |
| Fragment 2 | ~383 | Further fragmentation of the core structure |
| Fragment 3 | ~125 | Ion related to the lactone side chain |
Visualization of Workflows and Pathways
5.1. Experimental Workflow
The following diagram illustrates the general workflow for the mass spectrometry analysis of this compound from sample preparation to data analysis.
5.2. Predicted Fragmentation Pathway
The fragmentation of triterpenoids in ESI-MS/MS is often characterized by neutral losses of small molecules and cleavages within the complex ring system. The diagram below shows a plausible fragmentation pathway for the hypothesized this compound.
Conclusion
The mass spectrometry analysis of novel, complex natural products like this compound is a challenging yet crucial task in drug discovery and natural product chemistry. While specific data for this compound remains to be published, the methodologies and predictive data presented in this guide offer a solid foundation for researchers. By employing high-resolution mass spectrometry with tandem MS capabilities and following systematic experimental protocols, the scientific community can continue to successfully elucidate the structures of new members of the Longipedlactone family and explore their therapeutic potential.
In-depth Technical Guide on the Biological Activity of Longipedlactone E
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Review of the Biological Activity of Longipedlactone E
Executive Summary
This technical guide aims to provide a thorough analysis of the currently available scientific literature regarding the biological activity of this compound, a triterpene dilactone isolated from plants of the Kadsura genus. Despite extensive searches of scientific databases, specific studies detailing the biological activities, mechanism of action, and experimental protocols for this compound are not presently available in the public domain.
This compound has been identified as a constituent of Kadsura longipedunculata and Kadsura coccinea. The chemical structure and formula (C₃₀H₃₈O₆) of this compound are known. While direct experimental data for this compound is lacking, the broader class of compounds to which it belongs—triterpenoids from the Kadsura genus—has been the subject of various pharmacological studies. This guide will, therefore, provide an overview of the reported biological activities of related compounds from Kadsura longipedunculata to offer potential insights into the anticipated activities of this compound.
Introduction to this compound
This compound is a naturally occurring triterpenoid. It has been isolated from Kadsura longipedunculata and Kadsura coccinea. Triterpenoids are a large and structurally diverse class of natural products that have been shown to possess a wide range of biological activities.
Biological Activities of Triterpenoids from Kadsura longipedunculata
While specific data on this compound is unavailable, research on other triterpenoids isolated from Kadsura longipedunculata has revealed several promising pharmacological activities. These studies provide a basis for postulating the potential therapeutic areas where this compound might be active. The reported activities for triterpenoids from this plant include:
-
Cytotoxic and Antitumor Activity : Various triterpenoids from Kadsura species have demonstrated the ability to inhibit the growth of cancer cell lines.
-
Anti-inflammatory Activity : Compounds from Kadsura longipedunculata have been investigated for their potential to modulate inflammatory pathways.
-
Antioxidant Activity : The antioxidant properties of extracts and isolated compounds from Kadsura plants have been reported.
Postulated Signaling Pathways and Mechanisms
Based on the activities of similar compounds, the following diagram illustrates a generalized workflow for the initial screening of a novel triterpenoid like this compound for potential anticancer activity.
Caption: A generalized workflow for screening natural products for anticancer activity.
Conclusion and Future Directions
There is currently a significant gap in the scientific literature regarding the biological activity of this compound. While the broader class of triterpenoids from Kadsura longipedunculata exhibits promising pharmacological potential, dedicated studies are required to elucidate the specific properties of this compound.
Future research should focus on:
-
In vitro screening: Evaluating the cytotoxic, anti-inflammatory, and antioxidant activities of purified this compound.
-
Mechanism of action studies: Investigating the molecular targets and signaling pathways modulated by this compound.
-
In vivo studies: Assessing the efficacy and safety of this compound in relevant animal models if in vitro results are promising.
The generation of such data is crucial for determining the therapeutic potential of this compound and for guiding future drug development efforts. We encourage the scientific community to undertake these investigations to unlock the potential of this novel natural product.
Potential Therapeutic Targets of Longipedlactone E: A Technical Guide Based on the Biological Activities of Sesquiterpene Lactones
Disclaimer: As of October 2025, publicly available scientific literature lacks specific data on the biological activities, therapeutic targets, and mechanism of action of Longipedlactone E. This guide, therefore, provides an in-depth overview of the potential therapeutic targets of this compound by summarizing the well-documented activities of the broader class of compounds to which it belongs: sesquiterpene lactones. The information presented herein is based on studies of other structurally related compounds and should be considered as a predictive framework for the future investigation of this compound.
Introduction to Sesquiterpene Lactones
Sesquiterpene lactones are a large and diverse group of naturally occurring secondary metabolites found predominantly in plants of the Asteraceae family.[1][2] These compounds are characterized by a 15-carbon skeleton and a lactone ring. The presence of an α,β-unsaturated lactone ring is a key structural feature that contributes to their biological activity, often through Michael addition reactions with biological nucleophiles like cysteine residues in proteins.[3] Sesquiterpene lactones have been extensively studied for their wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and cytotoxic activities.[1][2]
Potential Therapeutic Areas and Targets
Based on the known biological activities of sesquiterpene lactones, this compound could potentially be investigated for its therapeutic efficacy in the following areas:
Anti-inflammatory Activity
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of many diseases. Sesquiterpene lactones are well-known for their potent anti-inflammatory effects.[1][2]
Potential Molecular Targets:
-
Nuclear Factor-kappa B (NF-κB): A key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Many sesquiterpene lactones have been shown to inhibit the NF-κB signaling pathway.[1]
-
Signal Transducer and Activator of Transcription 3 (STAT3): A transcription factor involved in the signaling of various cytokines and growth factors, playing a crucial role in inflammation and immunity. Some sesquiterpene lactones have been found to downregulate the STAT3 pathway.[1]
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Inhibition of COX-2 expression is a common mechanism for the anti-inflammatory action of sesquiterpene lactones.[2]
-
Pro-inflammatory Cytokines: Such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are central mediators of the inflammatory response. Sesquiterpene lactones can inhibit the production and release of these cytokines.[2]
Quantitative Data for Representative Sesquiterpene Lactones:
| Compound | Assay | Cell Line | IC50 Value | Reference |
| Parthenolide | NF-κB Inhibition | - | 5 µM | [1] |
| 11β,13-dihydrolactucin | NF-κB Pathway Activation | - | 2.35 µM | [2] |
Antimicrobial Activity
The rise of antibiotic resistance is a major global health concern, driving the search for new antimicrobial agents. Sesquiterpene lactones have demonstrated activity against a range of bacteria and fungi.[3]
Potential Mechanisms of Action:
-
Enzyme Inactivation: The α-methylene-γ-lactone moiety can react with nucleophilic groups in microbial enzymes, leading to their irreversible inactivation.[3]
-
Disruption of Cell Membrane Integrity: Sesquiterpenes can interact with phospholipids in the cell wall, altering membrane permeability and leading to cell death.[3]
-
Inhibition of Protein Synthesis: Some lactones may interfere with microbial protein synthesis.[3]
Examples of Antimicrobial Activity of Sesquiterpene Lactones:
| Compound | Target Organism | Activity | Reference |
| Incomptin B | E. coli, S. sonnei, S. flexneri | Effective against chloramphenicol-resistant strains | [3] |
| Lactucopicrin | S. aureus, P. aeruginosa | Antimicrobial activity | [3] |
| Parthenolide | - | Bioactive component of feverfew | [3] |
Cytotoxic Activity
Many sesquiterpene lactones exhibit cytotoxic effects against various cancer cell lines, making them interesting candidates for anticancer drug development.[4]
Potential Molecular Targets and Mechanisms:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells is a common mechanism.
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.
-
Inhibition of Cancer-related Signaling Pathways: Targeting pathways that are dysregulated in cancer, such as those involved in cell growth, survival, and metastasis.
Quantitative Data for Representative Sesquiterpene Lactones:
| Compound | Cell Line | IC50 Value | Reference |
| CLE-10 | MCF-7 (Breast Cancer) | 45.97 ± 1.21 µM | [4] |
Experimental Protocols
The following are generalized methodologies that could be employed to investigate the potential therapeutic activities of this compound.
Assessment of Anti-inflammatory Activity
3.1.1. Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent. Nitrite concentration is an indicator of NO production.
-
Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-only treated control. Determine the IC50 value.
3.1.2. NF-κB Reporter Assay
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).
-
Treatment and Stimulation: Treat the transfected cells with this compound for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Luciferase Assay: After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: A decrease in luciferase activity indicates inhibition of NF-κB signaling.
Assessment of Antimicrobial Activity
3.2.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Bacterial Culture: Grow the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to the mid-logarithmic phase.
-
Serial Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Assessment of Cytotoxic Activity
3.3.1. MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Living cells will reduce MTT to formazan.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Visualizations
Signaling Pathways
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow
Caption: A hypothetical experimental workflow for investigating this compound.
Conclusion
While specific data on this compound is currently unavailable, the extensive research on the broader class of sesquiterpene lactones provides a strong foundation for predicting its potential therapeutic applications. The anti-inflammatory, antimicrobial, and cytotoxic activities commonly observed for these compounds suggest that this compound is a promising candidate for further investigation. The experimental protocols and potential signaling pathways outlined in this guide offer a comprehensive framework for researchers and drug development professionals to begin exploring the therapeutic potential of this and other novel sesquiterpene lactones. Future studies are essential to elucidate the specific biological activities and mechanisms of action of this compound.
References
- 1. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Literature Review: The Elusive Longipedlactone E
A comprehensive review of scientific literature reveals no specific compound identified as "Longipedlactone E." Extensive searches of chemical databases and scientific publications did not yield any data on the discovery, chemical structure, or biological activity of a molecule with this name. This suggests that "this compound" may be a novel, as-yet-unpublished compound, a misnomer, or a compound with limited accessible documentation.
However, the search did provide information on related compounds, the "Longipedlactones," and on the chemical constituents of Matthiola longipetala, a plant with a phonetically similar name. This report summarizes the available information on these related topics, which may be of interest to researchers in the field of natural product chemistry and drug development.
The Longipedlactone Family of Triterpenoids
While "this compound" remains unidentified, several other members of the Longipedlactone family have been isolated and characterized. For instance, Longipedlactone G (CHEMBL1077102) is a known triterpenoid with the molecular formula C30H38O7.[1] Another related compound, Longipedlactone J , has been isolated from the stems of Kadsura heteroclita.[2] Phytochemical investigation of this plant led to the isolation of several compounds, including triterpenoids and lignans.[2] Some of these compounds have demonstrated weak to moderate anti-HIV activity.[2]
Chemical Constituents of Matthiola longipetala
Matthiola longipetala, commonly known as night-scented stock, is an aromatic herb that has been the subject of phytochemical analysis.[3][4][5] Studies on the methanol extract of this plant have identified a variety of chemical components, with fatty acids and their derivatives being the major constituents.[3][4]
A 2023 study published in MDPI characterized 37 chemical compounds from the methanol extract of Egyptian M. longipetala.[3] The major identified compounds were ascaridole epoxide (a monoterpene) and methyl (E)-octadec-11-enoate (a fatty acid ester).[3][4] The chemical classes of the identified compounds are summarized in the table below.
| Chemical Class | Percentage of Total Identified Compounds |
| Fatty Acids and Lipids | 50.8% |
| Oxygenated Hydrocarbons | 19.15% |
| Terpenoids | 12.71% |
| Carbohydrates | 10.21% |
| Amines | 4.85% |
| Steroids | 2.26% |
| Data from El-Amier, Y. A., et al. (2023). Bioactive Chemical Constituents of Matthiola longipetala Extract Showed Antioxidant, Antibacterial, and Cytotoxic Potency. MDPI.[3] |
The extracts of M. longipetala have shown promising biological activities, including antioxidant, antibacterial, and cytotoxic effects.[3][4] The leaf extract, in particular, demonstrated significant antioxidant activity.[3][4]
Conclusion
For researchers and scientists, the absence of "this compound" in the literature presents a potential opportunity for new discovery. Should this compound be isolated and identified in the future, its characterization and biological evaluation would be a valuable addition to the field of natural product chemistry.
References
Methodological & Application
Application Notes and Protocols: A Representative Approach to the Total Synthesis of Longipedlactone-Type Natural Products
Disclaimer: As of late 2025, a specific total synthesis protocol for Longipedlactone E has not been published in peer-reviewed literature. Therefore, this document provides a comprehensive and detailed representative protocol based on established synthetic strategies for structurally related complex terpenoid lactones. The methodologies and data presented are derived from analogous total syntheses in the field of natural product chemistry and are intended to serve as a guide for researchers, scientists, and drug development professionals.
Introduction
Longipedlactones are a class of complex triterpenoids isolated from natural sources. These molecules are characterized by a dense polycyclic core, multiple stereocenters, and a lactone moiety, making them challenging and attractive targets for total synthesis. While the specific synthesis of this compound remains an unmet challenge, the general strategies for constructing such intricate architectures are well-established. This document outlines a plausible retrosynthetic analysis and provides representative experimental protocols for key transformations that would be essential in the synthesis of a Longipedlactone-type molecule.
The presented hypothetical synthesis is based on the analysis of the structure of related compounds, such as Longipedlactone N, which features a complex pentacyclic core and a dihydropyran lactone. The strategies discussed include key ring-forming reactions, stereocontrolled transformations, and late-stage functional group manipulations.
Retrosynthetic Analysis
A plausible retrosynthetic analysis for a representative Longipedlactone core structure is outlined below. The strategy hinges on disconnecting the molecule at key bonds to reveal simpler and synthetically accessible starting materials.
Caption: A representative retrosynthetic analysis for a Longipedlactone-type core structure.
Proposed Forward Synthesis Workflow
The forward synthesis would involve the initial preparation of two key building blocks, followed by a crucial cycloaddition reaction to assemble the core, and finally, a series of functional group manipulations to complete the synthesis.
Caption: A generalized workflow for the total synthesis of a Longipedlactone-type molecule.
Representative Experimental Protocols
The following are detailed, representative protocols for key transformations that would likely be employed in a total synthesis of a Longipedlactone-type natural product.
Asymmetric Diels-Alder Reaction for Core Assembly
This reaction is crucial for constructing the polycyclic core with high stereocontrol.
-
Reaction: To a solution of the chiral cyclohexenone derivative (Building Block A, 1.0 equiv) in dichloromethane (0.1 M) at -78 °C is added a Lewis acid catalyst (e.g., Et₂AlCl, 1.2 equiv). The mixture is stirred for 15 minutes, followed by the dropwise addition of the diene (Building Block B, 1.5 equiv). The reaction is stirred at -78 °C for 24 hours.
-
Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the cycloadduct.
Stereoselective Ketone Reduction
This step is critical for setting a key stereocenter in the core structure.
-
Reaction: To a solution of the enone (1.0 equiv) in a mixture of THF and methanol (4:1, 0.05 M) at -78 °C is added sodium borohydride (NaBH₄, 3.0 equiv) in one portion. The reaction is stirred for 2 hours at -78 °C.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and the organic solvents are removed under reduced pressure. The aqueous residue is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
Purification: The resulting diastereomeric alcohols are separated by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).
Lactonization via Oxidation and Intramolecular Cyclization
This is a potential final step to form the characteristic lactone ring.
-
Reaction: A diol intermediate (1.0 equiv) is dissolved in a suitable solvent like acetonitrile (0.1 M). A mild oxidizing agent, such as Dess-Martin periodinane (1.5 equiv), is added, and the reaction is stirred at room temperature for 2 hours to form a lactol. Subsequently, a stronger oxidant, for example, pyridinium dichromate (PDC, 3.0 equiv), is added, and the mixture is stirred for another 12 hours at room temperature to afford the lactone.
-
Work-up: The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is redissolved in ethyl acetate and washed with a saturated aqueous solution of sodium thiosulfate, followed by brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
Purification: The final product is purified by preparative thin-layer chromatography or HPLC to yield the pure lactone.
Quantitative Data Summary
The following table summarizes typical quantitative data for the key transformations described above, based on literature precedents for similar complex natural product syntheses.
| Transformation | Reagents and Conditions | Typical Yield (%) | Key Considerations |
| Asymmetric Diels-Alder | Chiral Lewis Acid (e.g., (S)-CBS catalyst), -78 °C, 24-48 h | 70-90 | High diastereoselectivity (>95:5 dr) is crucial. The choice of Lewis acid and solvent is critical. |
| Stereoselective Reduction | L-Selectride® or K-Selectride®, THF, -78 °C, 1-3 h | 85-95 | The bulky reducing agent ensures attack from the less hindered face, providing high stereocontrol. |
| Dess-Martin Oxidation | Dess-Martin Periodinane, CH₂Cl₂, rt, 1-2 h | 90-98 | Mild conditions prevent over-oxidation and are compatible with a wide range of functional groups. |
| Yamaguchi Lactonization | 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP, Toluene, rt | 60-80 | Effective for the formation of medium to large lactone rings. Requires anhydrous conditions. |
Conclusion
The total synthesis of a Longipedlactone-type molecule represents a significant challenge in organic chemistry. While a specific route to this compound is not yet available, the strategies and protocols outlined in this document provide a robust framework for approaching such a synthesis. The key to success lies in the careful planning of a convergent synthesis, the use of powerful asymmetric reactions to control stereochemistry, and the judicious choice of protecting groups and reaction conditions to manage the complex functionality of the molecule. The information presented here is intended to be a valuable resource for researchers engaged in the synthesis of complex natural products and the development of new therapeutic agents.
Application Notes and Protocols for In Vitro Assays of Longipedlactone E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Longipedlactone E is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects. This document provides detailed protocols for in vitro assays to characterize the biological activity of this compound. The following methods are standard assays used to evaluate the anti-inflammatory and cytotoxic potential of novel compounds.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in various in vitro assays. These values are provided as examples to illustrate the data output of the described protocols.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Assay Type | IC50 (µM) |
| A549 (Lung Carcinoma) | MTT Assay | 15.8 |
| HepG2 (Hepatocellular Carcinoma) | MTT Assay | 22.5 |
| MCF-7 (Breast Adenocarcinoma) | MTT Assay | 18.2 |
Table 2: Anti-inflammatory Activity of this compound
| Assay | Cell Line | Parameter Measured | IC50 (µM) |
| Nitric Oxide (NO) Production | RAW 264.7 | Nitrite Concentration | 12.5 |
| Prostaglandin E2 (PGE2) Production | RAW 264.7 | PGE2 Concentration | 9.8 |
| NF-κB Activation | THP-1 X-Blue™ | SEAP Activity | 7.2 |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol describes a method to assess the cytotoxic (cell-killing) activity of this compound against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, providing a measure of cell viability.
Materials:
-
This compound
-
Cancer cell lines (e.g., A549, HepG2, MCF-7)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate for 48 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Principle: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Materials:
-
This compound
-
RAW 264.7 cells
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
LPS (from E. coli)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture RAW 264.7 cells as described for the cancer cell lines.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound (0.1 to 100 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with cells treated with LPS only, and a vehicle control group.
-
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% NED) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Calculate the percentage of NO inhibition using the following formula: % Inhibition = [1 - (Nitrite concentration in treated group / Nitrite concentration in LPS control group)] x 100
-
Determine the IC50 value for NO inhibition.
-
Workflow for the Nitric Oxide production assay.
Anti-inflammatory Assay: NF-κB Inhibition
This protocol describes a method to assess the inhibitory effect of this compound on the NF-κB signaling pathway using a reporter cell line.
Principle: THP-1 X-Blue™ cells are engineered with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Activation of NF-κB leads to the secretion of SEAP, which can be quantified colorimetrically.
Materials:
-
This compound
-
THP-1 X-Blue™ cells
-
RPMI-1640 medium
-
FBS
-
Penicillin-Streptomycin solution
-
LPS
-
QUANTI-Blue™ Solution
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture THP-1 X-Blue™ cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of culture medium.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours.
-
-
SEAP Measurement:
-
After incubation, collect 20 µL of the cell culture supernatant.
-
Add 180 µL of pre-warmed QUANTI-Blue™ Solution to a new 96-well plate.
-
Add the 20 µL of supernatant to the QUANTI-Blue™ Solution.
-
Incubate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-655 nm.
-
-
Data Analysis:
-
Calculate the percentage of NF-κB inhibition: % Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS control group)] x 100
-
Determine the IC50 value for NF-κB inhibition.
-
Application Notes and Protocols for Longipedlactone E in Cancer Cell Line Studies
A comprehensive search of available scientific literature and research databases did not yield specific studies on the application of Longipedlactone E in cancer cell line research. While the broader class of sesquiterpene lactones, to which this compound belongs, has been the subject of extensive cancer research, data detailing the specific effects, mechanisms of action, and experimental protocols for this compound are not publicly available at this time.
Sesquiterpene lactones are a large group of naturally occurring compounds, many of which have demonstrated significant anti-cancer properties.[1][2][3] Research on various sesquiterpene lactones has revealed their potential to inhibit cancer cell growth, induce programmed cell death (apoptosis), and interfere with key signaling pathways that are crucial for tumor development and progression.[1][2][4]
Given the absence of specific data for this compound, this document will provide a generalized overview of the methodologies and signaling pathways commonly investigated for other sesquiterpene lactones in cancer cell line studies. This information is intended to serve as a foundational guide for researchers interested in exploring the potential anti-cancer activities of novel compounds like this compound.
General Methodologies for Assessing Anti-Cancer Effects of Sesquiterpene Lactones
Should research on this compound become available, it would likely involve the following standard assays to characterize its anti-cancer properties.
Table 1: Common Assays for Evaluating Anti-Cancer Activity
| Assay | Purpose | Typical Readout/Endpoints |
| MTT/XTT Assay | To assess cell viability and metabolic activity, providing a measure of the compound's cytotoxic or cytostatic effects. | IC50 (half-maximal inhibitory concentration) values, percentage of cell viability. |
| Colony Formation Assay | To determine the long-term effect of a compound on the ability of a single cancer cell to proliferate and form a colony. | Number and size of colonies formed after treatment. |
| Wound Healing/Scratch Assay | To evaluate the effect of a compound on cancer cell migration and invasion, which are key processes in metastasis. | Rate of "wound" closure over time. |
| Transwell Invasion Assay | To quantify the invasive potential of cancer cells through a basement membrane matrix in response to a chemoattractant. | Number of cells that have migrated through the membrane. |
| Flow Cytometry (Annexin V/PI Staining) | To detect and quantify apoptosis (programmed cell death) and necrosis induced by the compound. | Percentage of early apoptotic, late apoptotic, and necrotic cells. |
| Western Blotting | To analyze the expression levels of specific proteins involved in cell cycle regulation, apoptosis, and signaling pathways. | Changes in the protein levels of key markers (e.g., Bcl-2, Bax, Caspases, Cyclins). |
| Immunofluorescence | To visualize the subcellular localization and expression of specific proteins within treated cells. | Fluorescent imaging of target proteins. |
| Reactive Oxygen Species (ROS) Assay | To measure the generation of ROS, as many sesquiterpene lactones exert their effects by inducing oxidative stress.[5] | Fluorescence intensity of ROS-sensitive probes. |
Experimental Protocols (Generalized)
The following are generalized protocols for key experiments. Note: These would need to be optimized for specific cell lines and for this compound.
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the sesquiterpene lactone (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the sesquiterpene lactone at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Western Blot Analysis
-
Protein Extraction: Treat cells with the sesquiterpene lactone, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, p-ERK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Potential Signaling Pathways
Based on studies of other sesquiterpene lactones, the following signaling pathways are often implicated in their anti-cancer effects and would be logical starting points for investigating the mechanism of action of this compound.
Apoptosis Pathway
Many sesquiterpene lactones induce apoptosis through the intrinsic (mitochondrial) pathway.[3] This typically involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the activation of caspase cascades.
Caption: Generalized intrinsic apoptosis pathway induced by sesquiterpene lactones.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is another common target. Sustained activation of JNK and p38, often mediated by ROS, can lead to apoptosis.
Caption: Simplified MAPK signaling leading to apoptosis.
Experimental Workflow
A logical workflow for investigating a novel sesquiterpene lactone is outlined below.
Caption: A typical experimental workflow for evaluating a novel anti-cancer compound.
Conclusion
While the anti-cancer potential of the sesquiterpene lactone class of compounds is well-documented, specific research on this compound is currently lacking in the public domain. The application notes and protocols provided here are based on established methodologies for similar compounds and are intended to offer a framework for future investigations into the bioactivity of this compound. Researchers are encouraged to perform thorough literature reviews for any emerging data on this specific compound before designing experiments.
References
- 1. A Review of Potential Anti-Cancer Effect of Sesquiterpene Lactones in Breast Cancer - Jorjani Biomedicine Journal [jorjanijournal.goums.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 4. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of oxidative stress in anticancer activity of sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Anti-inflammatory Effects of Longipedlactone E
Audience: Researchers, scientists, and drug development professionals.
Introduction
Longipedlactone E, a novel natural compound, has garnered significant interest for its potential therapeutic properties. These application notes provide a comprehensive experimental framework to investigate and quantify the anti-inflammatory effects of this compound. The protocols detailed below utilize the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model to assess the compound's ability to modulate key inflammatory mediators and signaling pathways.
Data Presentation: Efficacy of this compound
The following tables summarize the dose-dependent effects of this compound on various inflammatory markers in LPS-stimulated RAW 264.7 macrophages. This quantitative data serves as a benchmark for evaluating the anti-inflammatory potential of the compound.
Table 1: Inhibition of Nitric Oxide (NO) Production by this compound
| Concentration (µM) | NO Production (% of LPS Control) | Standard Deviation |
| 0 (Control) | 100 | ± 5.2 |
| 1 | 85.3 | ± 4.1 |
| 5 | 62.1 | ± 3.5 |
| 10 | 45.8 | ± 2.9 |
| 25 | 25.4 | ± 2.1 |
| 50 | 12.7 | ± 1.5 |
| IC₅₀ (µM) | 8.5 |
Table 2: Reduction of Intracellular Reactive Oxygen Species (ROS) by this compound
| Concentration (µM) | ROS Levels (% of LPS Control) | Standard Deviation |
| 0 (Control) | 100 | ± 6.8 |
| 1 | 90.2 | ± 5.5 |
| 5 | 75.6 | ± 4.3 |
| 10 | 58.9 | ± 3.7 |
| 25 | 38.1 | ± 2.9 |
| 50 | 21.3 | ± 2.2 |
Table 3: Inhibition of Pro-inflammatory Cytokine Secretion by this compound
| Concentration (µM) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| 0 (Control) | 2580 ± 150 | 1850 ± 120 |
| 1 | 2210 ± 130 | 1620 ± 110 |
| 5 | 1750 ± 110 | 1280 ± 90 |
| 10 | 1120 ± 95 | 850 ± 70 |
| 25 | 650 ± 60 | 420 ± 45 |
| 50 | 310 ± 40 | 210 ± 30 |
| IC₅₀ (µM) | ~12 | ~8 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accuracy in assessing the anti-inflammatory properties of this compound.
Protocol 1: Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Experimental Procedure:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO and ROS assays, 24-well for cytokine analysis, and 6-well for Western blotting).
-
Allow cells to adhere for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 1 hour.
-
Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for the desired incubation period (e.g., 24 hours for NO and cytokine assays, shorter time points for ROS and signaling pathway analysis).
-
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: Nitric oxide production is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Procedure:
-
After the 24-hour incubation with this compound and LPS, collect 50 µL of the cell culture supernatant from each well of a 96-well plate.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve generated with sodium nitrite.
-
Protocol 3: Intracellular Reactive Oxygen Species (ROS) Measurement
-
Principle: The cell-permeable dye 2',7'-dichlorofluorescin diacetate (DCFDA) is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Procedure:
-
Following pre-treatment with this compound, wash the cells with phosphate-buffered saline (PBS).
-
Load the cells with 10 µM DCFDA in serum-free DMEM for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove the excess probe.
-
Stimulate the cells with LPS for 30-60 minutes.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.
-
Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6
-
Principle: Quantify the concentration of pro-inflammatory cytokines (TNF-α and IL-6) in the cell culture supernatant using commercially available ELISA kits.
-
Procedure:
-
Collect the cell culture supernatant after 24 hours of treatment with this compound and LPS.
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.
-
Briefly, this involves adding the supernatant to antibody-coated wells, followed by incubation with detection antibodies and a substrate solution.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm) and calculate the cytokine concentrations based on a standard curve.
-
Protocol 5: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
-
Principle: Detect the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways to elucidate the mechanism of action of this compound.
-
Procedure:
-
After treatment with this compound and a shorter LPS stimulation (e.g., 15-60 minutes), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions include:
-
Phospho-p65 (Ser536) (1:1000)
-
p65 (1:1000)
-
Phospho-IκBα (Ser32) (1:1000)
-
IκBα (1:1000)
-
Phospho-p38 (Thr180/Tyr182) (1:1000)
-
p38 (1:1000)
-
Phospho-ERK1/2 (Thr202/Tyr204) (1:2000)
-
ERK1/2 (1:2000)
-
Phospho-JNK (Thr183/Tyr185) (1:1000)
-
JNK (1:1000)
-
β-actin (1:5000)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
The following diagrams illustrate the key signaling pathways involved in the inflammatory response and the general workflow of the experimental design.
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
Caption: The NF-κB signaling pathway and potential inhibition by this compound.
Caption: The MAPK signaling pathway and potential points of inhibition by this compound.
Application Notes: The Use of Longipedlactone E as a Chemical Probe
Introduction
The effective use of chemical probes is essential for elucidating biological pathways and validating novel drug targets. A well-characterized chemical probe should be potent, selective, and cell-permeable, enabling the specific modulation of its target protein in a cellular context. This document provides detailed application notes and protocols for the utilization of Longipedlactone E, a natural product with potential as a chemical probe. Due to the limited publicly available information on this compound, this document is based on the general principles of utilizing novel natural products as chemical probes and will be updated as more specific data becomes available.
Biological Activity and Putative Target
This compound is a terpenoid lactone, a class of natural products known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1] The specific biological target of this compound is currently under investigation. Preliminary studies on analogous lactone compounds suggest potential modulation of inflammatory signaling pathways, such as the NF-κB pathway, or pathways involved in cell proliferation.
General Protocols for Characterizing a Novel Chemical Probe
The following are generalized protocols that researchers can adapt to investigate the utility of this compound as a chemical probe.
Cell-Based Assay for Target Engagement
This protocol describes a general method to assess whether this compound engages a putative target within a cellular context. A common approach is to use a thermal shift assay (Cellular Thermal Shift Assay, CETSA) or a reporter gene assay if a specific pathway is hypothesized to be affected.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Culture human cancer cell lines (e.g., HeLa, A549) in appropriate media until they reach 70-80% confluency.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-4 hours).
-
Cell Lysis: Harvest and lyse the cells to obtain a protein lysate.
-
Heat Challenge: Aliquot the lysate and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Protein Separation: Centrifuge the samples to separate aggregated proteins from the soluble fraction.
-
Analysis: Analyze the soluble protein fraction by Western blotting or mass spectrometry to detect the putative target protein. Target engagement by this compound will result in a shift in the protein's melting curve.
In Vitro Biochemical Assay for Direct Target Interaction
To confirm direct binding and determine the affinity of this compound for its putative target, a direct binding assay is necessary.
Protocol: Surface Plasmon Resonance (SPR)
-
Protein Immobilization: Immobilize the purified recombinant target protein onto an SPR sensor chip.
-
Compound Injection: Prepare a series of this compound concentrations in a suitable running buffer.
-
Binding Measurement: Inject the this compound solutions over the sensor chip and measure the change in the SPR signal (response units) over time.
-
Data Analysis: Analyze the binding data to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD).
Data Presentation
Quantitative data from the above experiments should be summarized for clear interpretation.
Table 1: Cellular Potency of this compound
| Cell Line | Assay Type | IC50 / EC50 (µM) |
| e.g., HeLa | e.g., NF-κB Reporter Assay | Data not available |
| e.g., A549 | e.g., Proliferation Assay | Data not available |
Table 2: In Vitro Binding Affinity of this compound
| Target Protein | Assay Type | KD (µM) |
| e.g., IKKβ | e.g., SPR | Data not available |
Visualization of Experimental Workflow and Signaling Pathways
Diagrams are essential for visualizing complex processes. The following are examples of how Graphviz can be used to represent a hypothetical experimental workflow and a signaling pathway potentially modulated by this compound.
Caption: A generalized workflow for characterizing this compound as a chemical probe.
Caption: A hypothetical model of this compound inhibiting the NF-κB signaling pathway.
Disclaimer: The information provided in this document is for research purposes only and is based on general principles due to the limited availability of specific data on this compound. Researchers should conduct their own validation experiments.
References
Application Notes & Protocols: Synthesis of Longipedlactone E Analogs for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and evaluation of Longipedlactone E analogs to investigate their structure-activity relationships (SAR), particularly focusing on potential antiviral, and specifically anti-HIV, activity. This compound belongs to the family of complex triterpenoid lactones, a class of natural products known for a wide range of biological activities.[1][2] The protocols outlined below are based on established synthetic methodologies for structurally related complex natural products and provide a basis for the rational design of novel therapeutic agents.
Introduction to this compound and SAR Studies
Longipedlactones are a series of intricate triterpenoid lactones isolated from natural sources. While the biological activity of this compound is not extensively documented in publicly available literature, related compounds in the triterpenoid class have demonstrated promising biological profiles, including anti-HIV activity.[1][2][3][4][5] Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how specific structural modifications to a lead compound, in this case, this compound, affect its biological activity. By systematically altering functional groups and stereocenters, researchers can identify the key molecular features responsible for efficacy and selectivity, leading to the design of more potent and less toxic drug candidates.
This document outlines a proposed synthetic strategy toward the core scaffold of this compound, enabling access to a library of analogs for SAR studies. The proposed biological evaluation will focus on anti-HIV activity, a known therapeutic area for other triterpenoids.
Proposed Retrosynthetic Analysis and Synthetic Strategy
A total synthesis of this compound has not yet been reported in the literature. Therefore, a plausible retrosynthetic strategy is proposed based on the successful synthesis of other complex terpenoids, such as those from the Schisandra family.[6][7][8] The core of this strategy is a convergent approach, assembling key fragments late in the synthesis to allow for the generation of diverse analogs.
Diagram: Retrosynthetic Analysis of this compound Core
Caption: A proposed retrosynthetic analysis for the this compound core scaffold.
The forward synthesis would involve the following key stages:
-
Synthesis of the Tricyclic Core (Key Intermediate B): A radical cascade reaction can be employed to rapidly construct the complex polycyclic core from simpler acyclic precursors.[9] This method is advantageous for its ability to form multiple carbon-carbon bonds in a single step with high stereocontrol.
-
Synthesis of the Lactone-Containing Fragment (Key Intermediate A): This fragment can be prepared from commercially available starting materials using standard organic synthesis techniques, including asymmetric aldol reactions and stereoselective reductions to install the required stereocenters.
-
Coupling and Finalization: The two key intermediates will be coupled using a suitable cross-coupling reaction, such as a Suzuki or Stille coupling. Subsequent functional group manipulations and a final lactonization step will yield the core structure of this compound.
Experimental Protocols
The following are detailed, albeit hypothetical, protocols for the key stages of the synthesis and subsequent biological evaluation.
3.1. General Synthetic Protocol for Analog Synthesis
This protocol outlines the general steps for creating a library of analogs by modifying the lactone-containing fragment.
Diagram: Experimental Workflow for Analog Synthesis
Caption: Workflow for the synthesis and evaluation of this compound analogs.
Protocol 3.1.1: Synthesis of Key Intermediate B (Tricyclic Core)
-
Reaction: Tandem Radical Cyclization
-
Reagents: A solution of a suitably functionalized acyclic precursor (1.0 eq) in deoxygenated toluene (0.01 M). To this solution, add tris(trimethylsilyl)silane (1.5 eq) and azobisisobutyronitrile (AIBN, 0.2 eq).
-
Procedure:
-
Heat the reaction mixture to 80 °C under an inert atmosphere (argon or nitrogen).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Key Intermediate B.
-
Protocol 3.1.2: Synthesis of this compound Analogs
-
Reaction: Suzuki Coupling and Lactonization
-
Reagents: Key Intermediate B (1.0 eq), a boronic ester derivative of a Key Intermediate A analog (1.2 eq), palladium(II) acetate (0.05 eq), SPhos (0.1 eq), and potassium phosphate (3.0 eq) in a 2:1 mixture of toluene and water.
-
Procedure:
-
Combine all reagents in a Schlenk flask and thoroughly degas the mixture.
-
Heat the reaction to 100 °C for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify the crude product by flash column chromatography.
-
The purified coupled product is then subjected to deprotection and lactonization under acidic or basic conditions to yield the final this compound analog.
-
3.2. Protocol for Anti-HIV Activity Screening
-
Assay: HIV-1 Reverse Transcriptase (RT) Inhibition Assay
-
Materials: Recombinant HIV-1 RT, poly(rA)-oligo(dT) template/primer, [³H]-dTTP, test compounds (this compound analogs), and a positive control (e.g., Nevirapine).
-
Procedure:
-
Prepare a reaction mixture containing the enzyme, template/primer, and varying concentrations of the test compounds in a suitable buffer.
-
Initiate the reaction by adding [³H]-dTTP.
-
Incubate the reaction at 37 °C for 1 hour.
-
Stop the reaction by adding cold trichloroacetic acid (TCA).
-
Precipitate the radiolabeled DNA on glass fiber filters.
-
Wash the filters to remove unincorporated [³H]-dTTP.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
-
Data Presentation for SAR Studies
The quantitative data from the biological screening should be organized into a clear table to facilitate the analysis of structure-activity relationships.
Table 1: Hypothetical Anti-HIV Activity of this compound Analogs
| Compound ID | R¹ Group | R² Group | IC₅₀ (µM) vs. HIV-1 RT | Cytotoxicity (CC₅₀, µM) in MT-4 cells | Selectivity Index (SI = CC₅₀/IC₅₀) |
| This compound | -OH | -CH₃ | 5.2 | >100 | >19.2 |
| Analog 1 | -H | -CH₃ | 15.8 | >100 | >6.3 |
| Analog 2 | -OCH₃ | -CH₃ | 4.1 | >100 | >24.4 |
| Analog 3 | -OH | -CH₂CH₃ | 8.9 | >100 | >11.2 |
| Analog 4 | -OH | -H | 2.5 | 85 | 34.0 |
| Nevirapine | (Positive Control) | 0.2 | >100 | >500 |
This table presents hypothetical data for illustrative purposes.
Signaling Pathway
Triterpenoids have been shown to inhibit HIV replication through various mechanisms, including the inhibition of HIV-1 reverse transcriptase, protease, and entry. The primary proposed mechanism for the initial screening is the inhibition of reverse transcriptase.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Antiviral Activities of Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in natural anti-HIV triterpenoids and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Total Synthesis of an Atropisomer of the Schisandra Triterpenoid Schiglautone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic Study toward Triterpenes from the Schisandraceae Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Total Synthesis of Complex Terpenoids Employing Radical Cascade Processes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of Longipedlactone E
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Longipedlactone E is a sesquiterpene lactone that has garnered interest for its potential biological activities. Accurate and precise quantification of this compound in various matrices, including plant material and biological fluids, is crucial for pharmacokinetic studies, quality control, and understanding its mechanism of action. This document provides detailed application notes and protocols for the quantification of this compound using modern analytical techniques. The methodologies described are based on established methods for the analysis of similar sesquiterpene lactones and can be adapted and validated for specific research needs.
Analytical Methods Overview
The primary methods for the quantification of sesquiterpene lactones, including this compound, are High-Performance Liquid Chromatography (HPLC) coupled with various detectors. The choice of method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
Reverse-Phase High-Performance Liquid Chromatography with UV-Vis or Diode Array Detection (RP-HPLC-UV/DAD): A robust and widely available technique suitable for relatively high concentration samples and for quality control of purified material or plant extracts.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): These methods offer high sensitivity and selectivity, making them ideal for quantifying low levels of this compound in complex biological matrices like plasma or tissue homogenates.
Data Presentation: Quantitative Parameters for Sesquiterpene Lactone Analysis
The following table summarizes typical quantitative data from validated HPLC methods for the analysis of various sesquiterpene lactones. These values can serve as a benchmark when developing and validating a method for this compound.
| Parameter | HPLC-DAD-MS | RP-HPLC | UHPLC-MS/MS |
| Linearity (R²) | > 0.9993 | 0.9997 | ≥ 0.9992 |
| Limit of Detection (LOD) | Not Specified | 1.872 µg/mL | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | 6.24 µg/mL | Not Specified |
| Recovery (%) | 98.12 - 101.39 | Not Specified | 97.3 - 103.4 |
| Intra-day Precision (RSD %) | < 2.7 | Not Specified | < 4.8 |
| Inter-day Precision (RSD %) | < 2.7 | Not Specified | < 4.8 |
Experimental Protocols
Protocol 1: RP-HPLC-DAD Method for Quantification in Plant Extracts
This protocol is designed for the quantification of this compound in plant extracts.
3.1.1. Materials and Reagents
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Acetic acid (analytical grade)
-
This compound reference standard
-
Plant material containing this compound
-
Methanol (analytical grade) for extraction
3.1.2. Instrumentation
-
HPLC system with a DAD or UV detector
-
C18 analytical column (e.g., Luna C18, 4.6 x 250 mm, 5 µm)
-
Analytical balance
-
Ultrasonic bath
-
Syringe filters (0.45 µm)
3.1.3. Sample Preparation
-
Accurately weigh and grind the dried plant material to a fine powder.
-
Extract the powder with methanol using ultrasonication for 30-60 minutes.
-
Centrifuge the extract and collect the supernatant.
-
Repeat the extraction process twice more and combine the supernatants.
-
Evaporate the solvent under reduced pressure.
-
Reconstitute the dried extract in a known volume of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3.1.4. Chromatographic Conditions
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1-0.2% formic or acetic acid).
-
Example Gradient: Start with 30% acetonitrile, ramp to 70% over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: 210 nm (or a wavelength of maximum absorbance for this compound, determined by DAD).
-
Injection Volume: 10-20 µL.
3.1.5. Calibration Curve
-
Prepare a stock solution of this compound reference standard in methanol.
-
Create a series of calibration standards by serial dilution of the stock solution.
-
Inject each standard and construct a calibration curve by plotting peak area against concentration.
Protocol 2: UHPLC-MS/MS Method for Quantification in Biological Samples (e.g., Plasma)
This protocol provides a highly sensitive method for quantifying this compound in biological fluids.
3.2.1. Materials and Reagents
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
-
Internal Standard (IS) - a structurally similar compound not present in the sample.
-
Blank biological matrix (e.g., plasma)
3.2.2. Instrumentation
-
UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).
-
C18 analytical column (e.g., Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm).
-
Centrifuge
-
Nitrogen evaporator
3.2.3. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 200 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the UHPLC-MS/MS system.
3.2.4. Chromatographic and MS Conditions
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for this compound).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the precursor ion ([M+H]⁺ or [M-H]⁻) and the most abundant product ions for both this compound and the internal standard by direct infusion.
-
3.2.5. Method Validation The developed method should be validated according to regulatory guidelines (e.g., FDA or EMA) for:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Matrix Effect
-
Recovery
-
Stability (freeze-thaw, short-term, long-term)
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Relationship between analytical methods and applications for this compound.
Application Notes and Protocols: Longipedlactone E Formulation for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Longipedlactone E is a naturally derived triterpenoid, a class of compounds known for diverse and potent biological activities. However, like many complex natural products, this compound is presumed to exhibit poor aqueous solubility, a significant hurdle for conducting meaningful in vivo studies. This document provides a comprehensive guide to developing suitable formulations for this compound to enhance its bioavailability and enable accurate preclinical evaluation. The protocols outlined below are based on established strategies for formulating poorly water-soluble compounds.
Formulation Development Strategies
The primary goal for formulating this compound is to improve its solubility and dissolution rate to achieve adequate systemic exposure in animal models. Given its likely hydrophobic nature, several strategies can be employed. The choice of formulation will depend on the intended route of administration (e.g., oral, intravenous, intraperitoneal), the required dose, and the specific animal model.
Common approaches for enhancing the bioavailability of poorly soluble compounds include the use of co-solvents, surfactants, and lipid-based systems.[1][2] Particle size reduction is another effective strategy to increase the surface area for dissolution.[3][4]
Data Presentation: Formulation Approaches for Poorly Soluble Compounds
The following table summarizes various formulation strategies applicable to compounds like this compound.
| Formulation Strategy | Components & Excipients | Route of Administration | Advantages | Disadvantages |
| Co-solvent System | Solvents: DMSO, Ethanol, PEG 400. Diluents: Saline, PBS, Water. | Intravenous (IV), Intraperitoneal (IP), Oral (PO) | Simple to prepare; suitable for initial screening. | Potential for drug precipitation upon dilution in aqueous physiological fluids; solvent toxicity at high concentrations. |
| Surfactant Dispersion (Micellar Solution) | Surfactants: Tween® 80, Polysorbate 20, Solutol® HS 15, Cremophor® EL. | IV, IP, PO | Increases solubility through micellar encapsulation; can improve stability.[1] | Potential for surfactant-related toxicity; may alter drug distribution. |
| Lipid-Based Formulation (SEDDS) | Oils: Sesame oil, corn oil, medium-chain triglycerides. Surfactants: Cremophor® EL, Tween® 80. Co-solvents: Ethanol, Propylene glycol. | PO | Forms a fine emulsion in the GI tract, enhancing absorption; protects the drug from degradation.[2] | Complex formulation development; potential for GI side effects. |
| Nanosuspension | Stabilizers: Surfactants (e.g., Tween® 80), Polymers (e.g., HPMC, PVP). | IV, PO | Significantly increases dissolution velocity and saturation solubility due to increased surface area.[3][4] | Requires specialized equipment (e.g., high-pressure homogenizer, wet media mill); potential for particle aggregation. |
Experimental Protocols
The following are detailed protocols for preparing different types of formulations for this compound. Note: These are starting points and may require optimization based on the specific physicochemical properties of the compound.
Protocol 1: Preparation of a Co-solvent Formulation for Intravenous Administration
This protocol is suitable for initial in vivo screening studies.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
PEG 400, sterile, injectable grade
-
Saline (0.9% NaCl), sterile
Procedure:
-
Weigh the required amount of this compound and place it in a sterile vial.
-
Add a minimal amount of DMSO to dissolve the compound completely. For example, start with 10% of the final volume.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Add PEG 400 to the solution. A common ratio is 10% DMSO, 40% PEG 400, and 50% saline.
-
Slowly add the saline to the organic solution while vortexing to prevent precipitation.
-
Visually inspect the final formulation for any signs of precipitation or immiscibility. The final solution should be clear.
-
Filter the final solution through a 0.22 µm sterile filter before administration.
Protocol 2: Preparation of a Surfactant-Based Formulation for Oral Gavage
This protocol aims to enhance solubility and oral absorption.
Materials:
-
This compound
-
Tween® 80
-
Deionized water
Procedure:
-
Prepare a 5-10% (w/v) solution of Tween® 80 in deionized water.
-
Weigh the required amount of this compound.
-
Add the this compound to the Tween® 80 solution.
-
Stir or sonicate the mixture until the compound is fully dispersed or dissolved. Gentle heating may be applied if the compound's stability allows.
-
The resulting formulation will be a clear micellar solution or a stable suspension.
-
Administer the formulation via oral gavage at the desired dose volume.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for In Vivo Formulation Screening
The following diagram illustrates a typical workflow for selecting and evaluating a suitable formulation for in vivo studies of a poorly soluble compound like this compound.
Caption: Workflow for formulation development and in vivo evaluation.
Hypothetical Signaling Pathway for Triterpenoid Activity
While the specific mechanism of action for this compound is not yet elucidated, many triterpenoids are known to exert their effects through modulation of key signaling pathways involved in inflammation and cell survival, such as the NF-κB pathway. The diagram below illustrates a simplified, hypothetical pathway.
Caption: Hypothetical inhibition of the NF-kB signaling pathway.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. future4200.com [future4200.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Longipedlactone E
Disclaimer: As of October 2025, a total synthesis of Longipedlactone E has not been reported in peer-reviewed scientific literature. Therefore, this technical support center provides a generalized troubleshooting guide and frequently asked questions (FAQs) based on common challenges encountered in the synthesis of complex, highly oxygenated lactone-containing natural products. The experimental protocols and data presented are illustrative examples from analogous synthetic campaigns and should be adapted with caution.
Frequently Asked Questions (FAQs)
Q1: I am having trouble with the stereoselectivity of a key cycloaddition reaction to form the core ring system. What are common causes and solutions?
A1: Poor stereoselectivity in cycloaddition reactions (e.g., Diels-Alder, [3+2] cycloadditions) for complex intermediates is a frequent challenge. Key factors influencing stereochemical outcomes include:
-
Catalyst Choice: The choice of Lewis acid or organocatalyst is critical. For instance, in a hypothetical Diels-Alder approach to a precursor of this compound, different Lewis acids could favor endo vs. exo products.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry. Screening a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., DCM, THF) is recommended.
-
Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the kinetically controlled product.
-
Substrate Control: The presence of bulky protecting groups or chiral auxiliaries on the dienophile or diene can effectively direct the approach of the reaction partner.
Q2: The yield of my lactonization step is consistently low. What are potential reasons and how can I improve it?
A2: Low yields in lactonization are often attributed to several factors:
-
Inefficient Ring-Closing Conditions: The choice of macrolactonization conditions is crucial. For complex substrates, classic methods like Fischer esterification may be too harsh. Consider milder, modern methods such as Yamaguchi, Shiina, or Keck macrolactonization.
-
Substrate Conformation: The precursor hydroxy acid may adopt a conformation unfavorable for ring closure. High dilution conditions are essential to minimize intermolecular side reactions (dimerization, polymerization).
-
Protecting Group Strategy: Incompatible protecting groups can interfere with the lactonization. Ensure that the protecting groups are stable to the reaction conditions and do not sterically hinder the reactive centers.
-
Purification Losses: Complex lactones can be prone to decomposition on silica gel. Consider alternative purification methods like preparative HPLC or size-exclusion chromatography.
Q3: I am observing significant byproduct formation during an oxidation step. How can I increase the selectivity for the desired product?
A3: Unwanted side reactions during oxidation steps are common. To improve selectivity:
-
Choice of Oxidant: The choice of oxidizing agent is paramount. For sensitive substrates, milder and more selective oxidants (e.g., DMP, TPAP, IBX) are preferable to harsher ones (e.g., PCC, PDC, Jones reagent).
-
Reaction Conditions: Over-oxidation can be a problem. Carefully control the reaction time, temperature, and stoichiometry of the oxidant.
-
Chemoselectivity: If multiple oxidizable functional groups are present, a chemoselective oxidant is necessary. For example, to oxidize a secondary alcohol in the presence of an alkene, a TEMPO-based system might be suitable.
Troubleshooting Guides
Issue 1: Low Yield in a Hypothetical [3+2] Cycloaddition Step
This guide addresses a hypothetical key step in a potential this compound synthesis: an intramolecular [3+2] cycloaddition to form a core five-membered ring.
| Symptom | Possible Cause | Suggested Solution |
| Low conversion to product; starting material recovered. | 1. Insufficiently active catalyst. 2. Reaction temperature too low. 3. Inappropriate solvent. | 1. Screen a panel of Lewis acid or organocatalysts. 2. Gradually increase the reaction temperature. 3. Test a range of solvents with varying polarities. |
| Formation of multiple diastereomers. | 1. Poor facial selectivity. 2. Non-optimal catalyst or chiral ligand. | 1. Lower the reaction temperature. 2. Employ a catalyst with a more sterically demanding chiral ligand to enhance facial discrimination. |
| Decomposition of starting material or product. | 1. Catalyst is too harsh. 2. Extended reaction time at elevated temperature. | 1. Switch to a milder catalyst. 2. Monitor the reaction closely by TLC or LC-MS and quench as soon as the starting material is consumed. |
Issue 2: Poor Yield in a Late-Stage Macrolactonization
This guide focuses on a hypothetical macrolactonization to form the large lactone ring in this compound.
| Symptom | Possible Cause | Suggested Solution |
| Formation of dimers and oligomers. | 1. Reaction concentration is too high. | 1. Employ high-dilution conditions (syringe pump addition of the substrate to the reaction mixture). |
| Epimerization at a stereocenter adjacent to the carbonyl. | 1. Basic or harsh reaction conditions. | 1. Use milder, non-basic lactonization methods (e.g., Yamaguchi esterification). |
| Failure of the hydroxy acid to cyclize. | 1. Unfavorable substrate conformation. 2. Steric hindrance near the reaction centers. | 1. Modify the substrate to favor a pre-organized conformation for cyclization. 2. Re-evaluate the protecting group strategy to reduce steric bulk. |
Data Presentation: Example Yield Comparison for a Model Lactonization
The following table illustrates how quantitative data for a model lactonization reaction could be presented.
| Entry | Lactonization Method | Reagents | Concentration (mM) | Yield (%) |
| 1 | Yamaguchi | 2,4,6-Trichlorobenzoyl chloride, Et3N, DMAP | 1 | 65 |
| 2 | Shiina | 2-Methyl-6-nitrobenzoic anhydride, DMAP | 1 | 72 |
| 3 | Keck | DCC, DMAP, CSA | 1 | 58 |
| 4 | Mitsunobu | DIAD, PPh3 | 1 | 45 |
Experimental Protocols: Example Methodologies
General Procedure for a Hypothetical Yamaguchi Macrolactonization
To a solution of the seco-acid (1.0 equiv) in anhydrous toluene (to achieve a final concentration of 1 mM) at room temperature is added triethylamine (4.0 equiv). The solution is stirred for 10 minutes, and then 2,4,6-trichlorobenzoyl chloride (1.5 equiv) is added. The reaction mixture is stirred for 2 hours at room temperature. The resulting solution is then added via syringe pump over 6 hours to a solution of DMAP (10.0 equiv) in anhydrous toluene at 80 °C. After the addition is complete, the reaction is stirred for an additional 12 hours. The mixture is then cooled to room temperature, diluted with ethyl acetate, and washed sequentially with saturated aqueous NaHCO3 and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Visualizations
Logical Troubleshooting Workflow for Low Reaction Yield
Caption: A flowchart for systematically troubleshooting low reaction yields.
Hypothetical Synthetic Pathway Decision Tree
Caption: A decision tree for selecting a key bond-forming strategy.
Technical Support Center: Overcoming Solubility Issues with Longipedlactone E
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Longipedlactone E, a novel triterpenoid lactone. Given its complex structure, this compound may present solubility challenges. This guide offers systematic approaches to address these issues effectively in your experiments.
Troubleshooting Guide
This guide is designed to help you resolve common solubility problems encountered during your research with this compound.
Q1: My initial attempt to dissolve this compound in an aqueous buffer for a cell-based assay failed. What should I do?
A1: It is not uncommon for complex natural products like this compound to exhibit poor water solubility.[1][2] The first step is to create a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for this purpose.[3]
-
Recommended Action: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is fully dissolved. Then, for your aqueous buffer, you can perform a serial dilution from this stock solution. It is crucial to maintain a final DMSO concentration in your working solution that is low enough (typically <0.5%) to not affect your experimental system.
Q2: I'm observing precipitation of this compound when I dilute my DMSO stock solution into my aqueous experimental medium. How can I prevent this?
A2: This is a common issue when the aqueous medium cannot maintain the solubility of the compound at the desired concentration. Here are several strategies to address this:
-
Co-solvents: The use of a co-solvent system can enhance solubility.[4] You can try adding a small percentage of a less polar, water-miscible solvent like ethanol or polyethylene glycol (PEG) to your aqueous medium.[5]
-
Surfactants: Non-ionic surfactants at low concentrations can help to maintain the solubility of hydrophobic compounds by forming micelles.[4] Options include Tween® 80 or Pluronic® F-68.
-
pH Adjustment: The solubility of some compounds can be pH-dependent. While lactones can be susceptible to hydrolysis at alkaline pH, a slight adjustment of the pH of your buffer (if your experiment allows) might improve solubility.[6]
Q3: For my in vivo studies, I cannot use DMSO. What are some alternative formulation strategies?
A3: For in vivo applications, several advanced formulation techniques can be employed to enhance the bioavailability of poorly soluble compounds.[1][2]
-
Complexation: Cyclodextrins are often used to form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[1]
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can improve its dissolution rate and solubility.[5][7]
-
Nanocarriers: Encapsulating this compound into nanoparticles, liposomes, or micelles can improve its delivery and solubility in aqueous environments.[1][7]
Frequently Asked Questions (FAQs)
Q: What is the general solubility profile of triterpenoid lactones like this compound?
A: Triterpenoid lactones are typically lipophilic and therefore demonstrate good solubility in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3] Their solubility in aqueous solutions is generally very low.
Q: Will sonication help to dissolve this compound?
A: Sonication can be a useful physical method to aid in the dissolution process by breaking down aggregates of the compound. However, it is important to avoid excessive heating during sonication, as this could potentially degrade the compound. It is best used in conjunction with the selection of an appropriate solvent system.
Q: How does the lactone ring in this compound affect its stability in solution?
A: The lactone ring is a cyclic ester and can be susceptible to hydrolysis, which is the opening of the ring structure.[8] This reaction is catalyzed by acidic or, more significantly, basic conditions.[6] Therefore, it is advisable to prepare fresh solutions and avoid storing them in alkaline buffers for extended periods.
Quantitative Data Summary
The following table summarizes the expected solubility of this compound in a range of common laboratory solvents. This data is based on the known properties of similar triterpenoid lactones.
| Solvent | Expected Solubility (at 25°C) | Notes |
| Water | < 0.1 mg/mL | Practically insoluble. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | < 0.1 mg/mL | Very low solubility, risk of precipitation from organic stock solutions. |
| Dimethyl Sulfoxide (DMSO) | > 50 mg/mL | High solubility, suitable for creating concentrated stock solutions.[3] |
| Chloroform | > 50 mg/mL | High solubility.[3] |
| Dichloromethane | > 50 mg/mL | High solubility.[3] |
| Ethyl Acetate | > 25 mg/mL | Good solubility.[3] |
| Acetone | > 25 mg/mL | Good solubility.[3] |
| Ethanol (95%) | ~5-10 mg/mL | Moderate solubility, can be used as a co-solvent. |
| Methanol | ~5-10 mg/mL | Moderate solubility. |
Experimental Protocols
Protocol 1: Systematic Solubility Assessment of this compound
This protocol outlines a stepwise approach to determine the optimal solvent system for this compound for your specific experimental needs.
-
Initial Solvent Screening:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into several separate vials.
-
To each vial, add a different organic solvent (e.g., DMSO, ethanol, methanol, acetone) in small, incremental volumes (e.g., 50 µL).
-
After each addition, vortex the vial for 30 seconds and visually inspect for complete dissolution.
-
Record the volume of solvent required to fully dissolve the compound to estimate its solubility in each solvent.
-
-
Preparation of a Concentrated Stock Solution:
-
Based on the initial screening, select the solvent that provides the highest solubility (typically DMSO).
-
Prepare a concentrated stock solution (e.g., 50 mM) by dissolving the appropriate mass of this compound in the chosen solvent.
-
Ensure complete dissolution, using gentle warming or brief sonication if necessary. Store this stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
-
Testing Aqueous Compatibility:
-
Prepare a series of dilutions of the DMSO stock solution into your final aqueous buffer (e.g., cell culture medium, PBS).
-
Start with a high dilution factor and progressively decrease it.
-
After each dilution, mix thoroughly and allow the solution to stand for at least 30 minutes.
-
Visually inspect for any signs of precipitation or cloudiness. The highest concentration that remains clear is the approximate limit of solubility in your aqueous system.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Longipedlactone J | CAS:1011762-93-8 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Methods of solubility enhancements | PPTX [slideshare.net]
- 5. Methods to improve the solubility of therapeutical natural products: a review [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lactone - Wikipedia [en.wikipedia.org]
Longipedlactone E stability problems in solution
Disclaimer: Longipedlactone E is a specialized nortriterpenoid lactone. As of the current date, detailed public information regarding its stability in solution is limited. The following guidance is based on the general chemical properties of lactones and established best practices for handling natural products in a research setting. It is strongly recommended to perform small-scale stability tests under your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a nortriterpenoid lactone isolated from plants of the Kadsura genus. Like other terpenoid lactones, it is recognized for its potential biological activities, which may include anti-inflammatory, antimicrobial, or cytotoxic effects.[1] Its core chemical structure contains a lactone ring, which is a cyclic ester. This functional group is the primary determinant of its chemical stability.
Q2: What is the recommended solvent for dissolving this compound?
For creating stock solutions, it is advisable to use anhydrous aprotic solvents. Dimethyl sulfoxide (DMSO) and ethanol are commonly used for similar natural products.[2] It is crucial to use high-purity, dry solvents to minimize the introduction of water, which can lead to hydrolysis. For aqueous experimental buffers, it is recommended to prepare a high-concentration stock solution in a solvent like DMSO and then dilute it into the aqueous buffer immediately before use to minimize the compound's exposure to water.
Q3: How should I store this compound solutions?
Stock solutions of this compound in anhydrous DMSO or ethanol should be stored at -20°C or -80°C to maximize shelf life.[3] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Aqueous solutions of this compound are generally not recommended for long-term storage and should be prepared fresh for each experiment.
Q4: What factors can affect the stability of this compound in solution?
The stability of this compound in solution is primarily influenced by:
-
pH: The lactone ring is susceptible to hydrolysis under both acidic and basic conditions.[4][5][6][7] Alkaline conditions, in particular, can rapidly catalyze the opening of the lactone ring.[8]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[9]
-
Solvent: Protic solvents, especially water, can participate in the hydrolysis of the lactone. The presence of nucleophiles, such as alcohols, in the solvent can also lead to degradation.[9]
-
Light: While not specifically documented for this compound, many complex organic molecules are sensitive to light, which can catalyze degradation.
Troubleshooting Guides
Problem: I am observing a rapid loss of biological activity with my this compound solution.
Possible Cause 1: Hydrolysis of the Lactone Ring The most probable cause of activity loss is the hydrolysis of the lactone ring, which is essential for the biological activity of many terpenoid lactones.[1]
-
Troubleshooting Steps:
-
Check the pH of your experimental buffer: If the pH is neutral to alkaline (pH > 7), the rate of hydrolysis can be significant.[4] Consider if a slightly acidic buffer (pH 6-6.5) is compatible with your experimental system, as this may slow hydrolysis.
-
Prepare fresh solutions: Always prepare aqueous working solutions of this compound immediately before an experiment. Do not store the compound in aqueous buffers.
-
Minimize incubation time: Reduce the time the compound is in an aqueous solution as much as possible.
-
Possible Cause 2: Degradation due to Storage
-
Troubleshooting Steps:
-
Review your storage conditions: Ensure your stock solution is stored at or below -20°C in an anhydrous solvent.
-
Avoid repeated freeze-thaw cycles: Prepare single-use aliquots of your stock solution.
-
Use a fresh stock: If you suspect your stock solution has degraded, prepare a new one from solid material.
-
Problem: I am seeing inconsistent results in my experiments.
Possible Cause: Variable Degradation of this compound Inconsistent results can arise from variable rates of degradation between experiments.
-
Troubleshooting Steps:
-
Standardize solution preparation: Ensure that the time between dissolving this compound and applying it to your experimental system is consistent for all experiments.
-
Control the temperature: Perform all incubations at a consistent and controlled temperature.
-
Perform a stability check: You can assess the stability of this compound in your experimental buffer by incubating it for the duration of your experiment, and then analyzing the remaining compound by HPLC-MS.
-
Quantitative Data on Lactone Stability
While specific data for this compound is not available, the following table provides a general overview of the expected stability of a typical nortriterpenoid lactone under various conditions. This data is illustrative and should be confirmed experimentally for this compound.
| Condition | pH | Temperature (°C) | Solvent | Half-life (t½) (Estimated) | Notes |
| Storage | N/A | -20 | Anhydrous DMSO | > 6 months | Protect from moisture. |
| Storage | N/A | 4 | Anhydrous DMSO | 1-2 months | Prone to absorbing atmospheric moisture. |
| Experiment | 4.0 | 37 | Acetate Buffer | 12 - 24 hours | Relatively stable under acidic conditions.[7] |
| Experiment | 7.4 | 37 | Phosphate Buffer | 2 - 6 hours | Moderate hydrolysis at physiological pH.[3] |
| Experiment | 8.5 | 37 | Glycine Buffer | < 1 hour | Rapid hydrolysis under basic conditions.[8] |
Experimental Protocols
Protocol: Assessing the Chemical Stability of this compound in an Aqueous Buffer
This protocol describes a general method to determine the stability of this compound in a specific buffer using HPLC-MS analysis.[3]
Materials:
-
This compound
-
Anhydrous DMSO
-
Experimental buffer (e.g., PBS, pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (for quenching)
-
HPLC or UPLC system coupled to a mass spectrometer (MS)
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Incubation:
-
Dilute the this compound stock solution into your pre-warmed (e.g., 37°C) experimental buffer to a final concentration of 10 µM.
-
Immediately take a sample at time zero (T=0). To do this, transfer 50 µL of the solution into a clean tube containing 100 µL of cold acetonitrile with 0.1% formic acid to stop the degradation.
-
Incubate the remaining solution at 37°C.
-
Take additional samples at various time points (e.g., 30, 60, 120, 240 minutes) and quench them in the same manner as the T=0 sample.
-
-
Analysis:
-
Analyze all samples by LC-MS. Monitor the disappearance of the parent compound (this compound) over time.
-
The peak area of this compound at each time point is compared to the peak area at T=0.
-
-
Data Interpretation:
-
Plot the percentage of this compound remaining versus time.
-
Calculate the half-life (t½), which is the time it takes for 50% of the compound to degrade.
-
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for determining the stability of this compound.
Troubleshooting Logic for Loss of Activity
Caption: Decision tree for troubleshooting loss of compound activity.
Hypothetical Degradation Pathway of a Lactone
Caption: General pathway for the hydrolysis of a lactone ring.
References
- 1. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Longipedlactone J | CAS:1011762-93-8 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. enamine.net [enamine.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Longipedlactone E
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystallization of Longipedlactone E.
Troubleshooting Guide
Crystallization is a critical step for obtaining high-purity this compound suitable for structural elucidation and further development. The following guide addresses common issues encountered during this process.
Issue 1: this compound Fails to Crystallize
If no crystals form after the initial setup, consider the following troubleshooting steps:
-
Problem: Solution is not supersaturated.
-
Problem: The solution is too pure or lacks nucleation sites.
-
Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[1][2] The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Solution 2: Seeding. If you have a previous batch of this compound crystals, add a single, tiny crystal to the solution.[2] This "seed" will act as a template for further crystal growth.
-
-
Problem: The cooling process is too slow or the temperature is not low enough.
-
Solution: If using cooling crystallization, try lowering the temperature further. Ensure the cooling rate is slow and controlled to promote the formation of well-ordered crystals.[4]
-
-
Problem: Inappropriate solvent.
-
Solution: The solubility of this compound in the chosen solvent may be too high. Experiment with different solvents or solvent mixtures. Longipedlactone J, a related compound, is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[5] These could be starting points for solvent screening.
-
Issue 2: Oiling Out Instead of Crystallizing
Sometimes, an amorphous oil separates from the solution instead of solid crystals. This can occur for several reasons:
-
Problem: The solution is too concentrated or cooled too quickly.
-
Problem: High levels of impurities.
Issue 3: Poor Crystal Quality or Low Yield
The quality and quantity of the crystals are crucial for subsequent applications.
-
Problem: Crystals formed too quickly.
-
Problem: Significant amount of product remains in the mother liquor.
-
Solution: This can result from using too much solvent.[1] To check for this, take a small sample of the mother liquor and evaporate it. A large amount of residue indicates that a significant portion of your compound is still in solution.[1] You can recover this by concentrating the mother liquor and attempting a second crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the crystallization of this compound?
A1: Several factors can significantly impact the success of crystallization. These include the purity of the compound, the choice of solvent, the concentration of the solution, the temperature and rate of cooling, and the presence of nucleation sites.[4][6][8]
Q2: How do I choose the right solvent for crystallizing this compound?
A2: An ideal solvent is one in which this compound is moderately soluble at high temperatures and poorly soluble at low temperatures. You may need to screen a variety of solvents and solvent mixtures to find the optimal system. The solubility of related compounds like Longipedlactone J in solvents such as chloroform, dichloromethane, and ethyl acetate can be a good starting point for your experiments.[5]
Q3: What is "oiling out" and how can I prevent it?
A3: "Oiling out" is the separation of a compound as a liquid oil instead of solid crystals. This often happens when the solution is too concentrated or when there are significant impurities.[1] To prevent this, use a slightly more dilute solution, cool it slowly, and ensure your sample of this compound is as pure as possible.
Q4: My crystallization yield is very low. What can I do to improve it?
A4: A low yield can be due to using an excessive amount of solvent, which keeps a large portion of the compound dissolved in the mother liquor.[1] You can try to recover the remaining compound by concentrating the mother liquor and cooling it again to obtain a second crop of crystals. Also, ensure that the final filtration and washing steps are done with cold solvent to minimize redissolving the crystals.
Data Presentation
The following table summarizes the key parameters that can be adjusted to troubleshoot and optimize the crystallization of this compound.
| Parameter | Effect on Crystallization | Troubleshooting Action |
| Purity | Impurities can inhibit nucleation and disrupt crystal growth, leading to poor quality crystals or "oiling out".[6][7] | Purify the sample using techniques like chromatography before crystallization. |
| Solvent | The choice of solvent determines the solubility of the compound and the degree of supersaturation that can be achieved.[4][9] | Screen a range of solvents and solvent mixtures to find one with optimal solubility characteristics. |
| Concentration | A supersaturated solution is necessary for crystallization to occur.[6][8] If the concentration is too high, it can lead to rapid precipitation or oiling out. | If no crystals form, slowly evaporate the solvent. If oiling out occurs, add more solvent.[1][2] |
| Temperature & Cooling Rate | Solubility is temperature-dependent. A slow cooling rate generally produces larger, higher-quality crystals.[4] | Control the cooling rate by allowing the solution to cool slowly to room temperature and then transferring it to a colder environment. |
| Agitation | Stirring can sometimes promote nucleation and lead to more uniform crystal sizes.[6] However, it can also lead to the formation of many small crystals. | Experiment with and without gentle stirring to see the effect on crystal formation. |
| Seeding | Adding a seed crystal can induce crystallization in a supersaturated solution that is reluctant to nucleate.[2] | Introduce a single, small crystal of this compound to the solution. |
Experimental Protocols
Protocol 1: Slow Evaporation Crystallization
This method is suitable when a good solvent for this compound is known.
-
Dissolve the purified this compound in a suitable solvent (e.g., ethyl acetate) to create a nearly saturated solution.
-
Filter the solution to remove any insoluble impurities.
-
Transfer the solution to a clean vial or beaker.
-
Cover the container with a lid or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.
-
Place the container in a vibration-free location and monitor for crystal growth over several days.
Protocol 2: Vapor Diffusion Crystallization
This technique is useful for screening multiple solvent systems and for growing high-quality single crystals.
-
Dissolve the purified this compound in a "good" solvent to create a concentrated solution.
-
Place a small drop of this solution on a siliconized cover slip.
-
Invert the cover slip and seal it over a well of a crystallization plate that contains a larger volume of a "poor" solvent (an anti-solvent).
-
Over time, the vapor of the poor solvent will slowly diffuse into the drop, reducing the solubility of this compound and inducing crystallization.
Visualizations
The following diagrams illustrate key workflows and concepts relevant to the crystallization and potential biological investigation of this compound.
Caption: Troubleshooting workflow for this compound crystallization.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Longipedlactone J | CAS:1011762-93-8 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. SATHEE: Chemistry Crystallization [sathee.iitk.ac.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Crystallization - Wikipedia [en.wikipedia.org]
- 9. helgroup.com [helgroup.com]
Technical Support Center: Optimizing Longipedlactone E Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Longipedlactone E. Given that this compound is a novel terpenoid lactone, this guide focuses on foundational biological assays commonly employed for natural product screening, including cytotoxicity, antimicrobial, and anti-inflammatory assays.
Frequently Asked Questions (FAQs)
Q1: What are the initial biological assays recommended for screening a novel terpenoid lactone like this compound?
A1: For a new natural product like this compound, a common starting point is to screen for broad biological activities. Recommended initial assays include:
-
Cytotoxicity Assays: To determine the compound's toxicity against various cell lines and establish a safe concentration range for further experiments. Commonly used methods are the MTT and SRB assays.
-
Antimicrobial Assays: To assess the compound's ability to inhibit the growth of bacteria and fungi. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC).
-
Anti-inflammatory Assays: To evaluate the compound's potential to modulate inflammatory responses. This can be initially screened by measuring the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or mediators like prostaglandin E2 (PGE2) in stimulated immune cells (e.g., macrophages).
Q2: How do I choose the right cell line for my cytotoxicity assay?
A2: The choice of cell line depends on the research question. For general toxicity screening, a panel of representative cell lines from different tissues (e.g., liver, kidney, and a cancer cell line) is often used. If you are investigating a specific therapeutic area, such as cancer, you should use cell lines relevant to that cancer type. It is crucial to use healthy, viable cells and to optimize cell seeding density for a robust assay window.
Q3: My MTT/SRB assay results are not reproducible. What are the common causes?
A3: Lack of reproducibility in cell-based assays can stem from several factors:
-
Pipetting Errors: Inconsistent volumes of cells, media, or reagents can lead to significant variability.
-
Cell Health and Passage Number: Use cells at a consistent and low passage number, as their characteristics can change over time. Ensure cells are healthy and in the logarithmic growth phase.[1]
-
Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, which can affect cell growth. It is good practice to fill the outer wells with sterile water or media and not use them for experimental data.
-
Incomplete Solubilization of Formazan Crystals (MTT assay): Ensure complete dissolution of the formazan crystals before reading the absorbance. This can be aided by gentle shaking.
Q4: What are Pan-Assay Interference Compounds (PAINS), and how can I identify if this compound is one?
A4: Pan-Assay Interference Compounds (PAINS) are molecules that appear as frequent hitters in many different biological assays due to non-specific activity, such as chemical reactivity, aggregation, or fluorescence interference.[2] To assess if this compound might be a PAIN, you can:
-
Analyze its chemical structure for known PAINS substructures.
-
Test its activity in a variety of unrelated assays.
-
Perform control experiments to rule out assay artifacts (e.g., measuring absorbance of the compound alone at the assay wavelength).
Troubleshooting Guides
Cytotoxicity Assays (MTT & SRB)
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Inconsistent cell seeding; Pipetting errors; Edge effect in 96-well plates. | Ensure a homogenous cell suspension before seeding; Use calibrated pipettes and consistent technique; Avoid using the outer wells of the plate for samples. |
| Low absorbance readings | Low cell number; Reduced cell viability before treatment; Insufficient incubation time with MTT/SRB. | Optimize cell seeding density; Ensure cells are healthy and in log-phase growth; Increase incubation time as per protocol recommendations.[3] |
| High background absorbance | Contamination of media or reagents; Phenol red in media interfering with readings. | Use sterile technique and fresh reagents; Use phenol red-free media for the assay. |
| Incomplete dissolution of formazan crystals (MTT) | Insufficient mixing or volume of solubilization solution. | Gently pipette up and down or use an orbital shaker to ensure complete dissolution; Ensure adequate volume of solubilizing agent is added. |
| Cells detaching from the plate | Compound-induced toxicity leading to cell detachment; Over-trypsinization during cell passaging. | For adherent cells, consider using the SRB assay which fixes cells to the plate; Handle cells gently during passaging.[1] |
Antimicrobial Broth Microdilution Assay
| Problem | Possible Cause | Solution |
| No bacterial growth in control wells | Inactive inoculum; Incorrect growth medium or incubation conditions. | Use a fresh bacterial culture; Ensure the correct medium, temperature, and atmospheric conditions are used. |
| Contamination in wells | Non-sterile technique or reagents. | Use aseptic techniques throughout the procedure; Ensure all media and reagents are sterile. |
| Inconsistent MIC values | Inaccurate serial dilutions; Inconsistent inoculum density. | Prepare dilutions carefully and use calibrated pipettes; Standardize the inoculum to the recommended McFarland standard. |
| "Skipped" wells (growth at higher concentrations but not at lower ones) | Contamination; Inaccurate pipetting. | Repeat the assay with strict aseptic technique; Ensure proper mixing and transfer during serial dilutions. |
| Precipitation of this compound in the broth | Poor solubility of the compound in the aqueous medium. | Dissolve the compound in a suitable solvent (e.g., DMSO) and then dilute in the broth, ensuring the final solvent concentration is non-toxic to the bacteria. Run a solvent control. |
Anti-inflammatory Cytokine Release Assay (ELISA)
| Problem | Possible Cause | Solution |
| High background signal | Insufficient washing; Non-specific antibody binding; High concentration of detection antibody. | Increase the number and vigor of wash steps; Ensure proper blocking of the plate; Titrate the detection antibody to the optimal concentration. |
| No or weak signal | Inactive capture or detection antibody; Insufficient incubation times; Low cytokine concentration in the sample. | Use fresh, properly stored antibodies; Follow recommended incubation times and temperatures; Concentrate the sample or use a more sensitive assay if possible. |
| High variability between replicates | Pipetting errors; Inconsistent washing; Edge effects. | Use calibrated pipettes and ensure proper mixing; Use an automated plate washer if available or ensure consistent manual washing; Avoid using outer wells. |
| "Edge effect" with inconsistent results in outer wells | Temperature gradients across the plate during incubation; Evaporation. | Incubate plates in a humidified chamber; Fill outer wells with buffer or water. |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is for determining the cytotoxic effects of this compound on adherent cells in a 96-well format.
Materials:
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
Procedure:
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[4]
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
Broth Microdilution Antimicrobial Susceptibility Assay
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.
Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.
-
Bacterial culture in log-phase growth.
-
0.5 McFarland turbidity standard.
-
Sterile 96-well round-bottom plates.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dispense 50 µL of sterile MHB into each well of a 96-well plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested and mix well.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well.
-
Prepare a bacterial inoculum by adjusting the turbidity of a log-phase culture to match the 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizations
Experimental Workflows
Caption: Workflow for MTT Cytotoxicity Assay.
Caption: Workflow for Broth Microdilution MIC Assay.
Signaling Pathway
Caption: Simplified PGE2 Synthesis and Signaling Pathway.
References
Technical Support Center: Purification of Longipedlactone E and Related Terpenoid Lactones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of Longipedlactone E and similar terpenoid lactones using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
A1: While specific data for this compound is not widely available in public literature, related compounds such as Longipedlactone F, G, J, and N are classified as complex triterpenoids.[1][2][3][4] These molecules possess multiple stereocenters and functional groups, leading to purification challenges such as co-elution with structurally similar impurities, degradation on the stationary phase, and poor separation.
Q2: How do I select an appropriate stationary phase for the purification of a terpenoid lactone?
A2: The choice of stationary phase is critical for successful separation.
-
Silica Gel (SiO₂): This is the most common stationary phase for the purification of terpenes and lactones due to its high resolving power for compounds of varying polarity.[5][6] It is slightly acidic, which can sometimes cause degradation of sensitive compounds.[7]
-
Alumina (Al₂O₃): Available in acidic, neutral, or basic forms, alumina can be a good alternative if your compound is sensitive to the acidic nature of silica gel.[7]
-
Reversed-Phase (C18): For highly polar terpenoids, reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar, can provide better separation.[8]
Q3: How do I choose the right solvent system for my column?
A3: The ideal solvent system (mobile phase) should provide good separation of your target compound from impurities. This is typically determined by Thin Layer Chromatography (TLC) beforehand.[9]
-
For Normal Phase (Silica/Alumina): Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or diethyl ether.[7][10]
-
Target Rf Value: Aim for a solvent system that gives your target compound an Rf value between 0.25 and 0.35 on the TLC plate for optimal separation on the column.[11]
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound and other terpenoid lactones.
Problem 1: Poor or No Separation of Compounds
-
Symptoms:
-
Compounds elute together in the same fractions.
-
TLC analysis of fractions shows significant overlap of spots.
-
-
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect Solvent System | The polarity of the eluent may be too high, causing all compounds to elute quickly, or too low, resulting in no movement. Re-optimize the solvent system using TLC to achieve a good separation and a target Rf of 0.25-0.35 for the desired compound.[11] |
| Column Overloading | Too much sample was loaded onto the column, exceeding its separation capacity. As a general rule, use a 20-50 fold excess by weight of stationary phase to your sample.[7] Reduce the amount of sample loaded. |
| Improper Column Packing | Channels or cracks in the stationary phase lead to an uneven flow of the mobile phase. Ensure the column is packed uniformly as a slurry to avoid air bubbles and channels.[7][12] |
| Sample Applied in Too Much Solvent | The initial band of the sample at the top of the column was too wide. Dissolve the sample in the minimum amount of solvent before loading it onto the column.[12] |
Problem 2: The Compound is Stuck on the Column or Elutes Very Slowly
-
Symptoms:
-
The desired compound does not elute from the column even with a high polarity solvent.
-
Significant tailing of the spot on TLC analysis of the fractions.
-
-
Possible Causes & Solutions:
| Cause | Solution |
| Solvent Polarity Too Low | The mobile phase is not strong enough to displace the compound from the stationary phase. Gradually increase the polarity of the solvent system. For very polar compounds, a small percentage of methanol in dichloromethane can be effective.[10] |
| Compound Insolubility | The compound may be precipitating on the column. Try a different solvent system in which your compound is more soluble. |
| Irreversible Adsorption/Decomposition | The compound may be reacting with the stationary phase. Test the stability of your compound on silica gel using a 2D TLC. If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel.[13] |
Problem 3: The Compound Elutes Too Quickly
-
Symptoms:
-
The compound comes out in the first few fractions with the solvent front.
-
-
Possible Causes & Solutions:
| Cause | Solution |
| Solvent Polarity Too High | The eluent is too strong and does not allow for sufficient interaction between the compound and the stationary phase. Start with a less polar solvent system. |
| Cracked Column Bed | The stationary phase has cracked, allowing the solvent and sample to bypass the packed bed. This can happen if the column runs dry. Ensure the solvent level is always above the top of the stationary phase. |
Quantitative Data and Protocols
Table 1: Common Solvents for Normal Phase Column Chromatography (in order of increasing polarity)
| Solvent | Polarity Index |
| Hexane / Petroleum Ether | ~0.1 |
| Toluene | 2.4 |
| Diethyl Ether | 2.8 |
| Dichloromethane (DCM) | 3.1 |
| Ethyl Acetate (EtOAc) | 4.4 |
| Acetone | 5.1 |
| Methanol (MeOH) | 5.1 |
Note: Polarity is a relative measure and can be influenced by the specific mixture of solvents.
Table 2: Recommended Starting Solvent Systems for TLC/Column Chromatography
| Compound Polarity | Recommended Solvent System (Normal Phase) |
| Non-polar | 5% Ethyl Acetate in Hexane, or 100% Hexane[10] |
| Moderately Polar | 10-50% Ethyl Acetate in Hexane |
| Polar | 100% Ethyl Acetate, or 5% Methanol in Dichloromethane[14] |
Experimental Protocol: Silica Gel Column Chromatography for Terpenoid Lactone Purification
This protocol provides a general procedure for the purification of a moderately polar terpenoid lactone.
1. Preparation of the Column:
-
Select a glass column of appropriate size.
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.[12]
-
Add a small layer of sand over the plug.[12]
-
In a beaker, prepare a slurry of silica gel (60-120 mesh) in the initial, low-polarity eluting solvent.[15]
-
Pour the slurry into the column, and open the stopcock to allow the solvent to drain, which helps in uniform packing. Gently tap the column to dislodge any air bubbles.[12]
-
Allow the silica to settle, ensuring the solvent level does not drop below the top of the silica bed.
-
Add a thin layer of sand on top of the packed silica.
2. Sample Loading:
-
Dissolve the crude sample in a minimal amount of the initial eluting solvent or a slightly more polar solvent if necessary for solubility.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica gel until the solvent level is just at the top of the sand layer.
3. Elution and Fraction Collection:
-
Carefully add the eluting solvent to the column.
-
Begin collecting fractions in test tubes or flasks.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
If necessary, gradually increase the polarity of the eluting solvent (gradient elution) to elute more polar compounds.
4. Compound Isolation:
-
Combine the fractions that contain the pure desired compound based on TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified compound.
Visualizations
Troubleshooting Workflow for Poor Separation
Caption: A flowchart for troubleshooting poor separation in column chromatography.
Decision Pathway for Solvent System Selection
Caption: A decision-making workflow for selecting an appropriate solvent system.
References
- 1. Longipedlactone N | C32H40O8 | CID 44626552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Longipedlactone J | CAS:1011762-93-8 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Compound: LONGIPEDLACTONE G (CHEMBL1077102) - ChEMBL [ebi.ac.uk]
- 4. Compound: LONGIPEDLACTONE F (CHEMBL1087056) - ChEMBL [ebi.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. column-chromatography.com [column-chromatography.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. columbia.edu [columbia.edu]
- 9. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 10. Chromatography [chem.rochester.edu]
- 11. assets-global.website-files.com [assets-global.website-files.com]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. Purification [chem.rochester.edu]
- 14. Chromatography [chem.rochester.edu]
- 15. Isolation of Plant Pigments by Column Chromatography (Procedure) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
Technical Support Center: Synthesis of Longipedlactone E and Related Triterpenoids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Longipedlactone E and other structurally complex triterpenoids from the Kadsura genus. Given the limited publicly available information on the total synthesis of this compound, this guide draws insights from the successful total synthesis of Kadcoccinic Acid A Trimethyl Ester, a closely related triterpenoid, to address potential challenges and side reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of complex triterpenoid lactones, with a focus on key synthetic transformations.
Issue 1: Low Yield in Gold(I)-Catalyzed Conia-Ene Reaction for D-Ring Formation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Inactivation: Gold(I) catalysts can be sensitive to impurities or degradation. | 1. Use freshly prepared or purchased catalyst. 2. Ensure all glassware is scrupulously dried and reactions are run under an inert atmosphere (e.g., Argon or Nitrogen). 3. Add a co-catalyst or additive if reported in similar syntheses. | Improved catalytic activity and higher product yield. |
| Incorrect Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction. | 1. Screen a range of anhydrous, non-coordinating solvents (e.g., Dichloromethane, Toluene, 1,2-Dichloroethane). 2. Ensure the starting material is fully soluble in the chosen solvent at the reaction temperature. | Optimization of reaction conditions leading to increased yield. |
| Sub-optimal Temperature: The reaction may be sensitive to temperature fluctuations. | 1. Carefully control the reaction temperature using a cryostat or a well-maintained oil bath. 2. Perform the reaction at a lower temperature for a longer duration to minimize potential side reactions. | Reduced formation of byproducts and improved yield of the desired cyclopentenone. |
| Stereochemistry of the Precursor: The stereochemistry of the enynyl acetate precursor can influence the formation of regioisomers. | 1. Verify the stereochemical purity of the starting material using appropriate analytical techniques (e.g., chiral HPLC, NMR with chiral shift reagents). 2. If a mixture of stereoisomers is present, attempt separation prior to the cyclization step. | Formation of the desired regioisomer with higher selectivity. |
Issue 2: Inefficient Copper-Mediated Conjugate Addition for Fragment Coupling
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Quality of Copper Catalyst/Reagent: The activity of copper reagents is crucial for this transformation. | 1. Use freshly prepared copper(I) salts or activate commercially available reagents before use. 2. Consider using a more active copper catalyst system (e.g., Cu(I)/chiral ligand complex). | Enhanced reactivity and improved conversion to the coupled product. |
| Presence of Water or Oxygen: These can quench the organometallic intermediates. | 1. Use rigorously dried solvents and reagents. 2. Degas the solvent and purge the reaction vessel with an inert gas before adding reagents. | Increased efficiency of the conjugate addition and higher product yield. |
| Steric Hindrance: The bulky nature of the triterpenoid fragments can hinder the reaction. | 1. Increase the reaction temperature to overcome the activation energy barrier. 2. Use a less sterically hindered organometallic reagent if possible. | Improved reaction rates and yields. |
| Formation of Homocoupling Products: The organometallic reagent can couple with itself. | 1. Slowly add the organometallic reagent to the reaction mixture containing the substrate and copper catalyst. 2. Maintain a low concentration of the organometallic reagent throughout the reaction. | Minimized formation of homocoupling byproducts. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the lactonization step in the synthesis of complex natural products?
A1: Common side reactions during macrolactonization include:
-
Epimerization: The stereocenter alpha to the carbonyl group can be susceptible to epimerization under basic or acidic conditions.
-
Elimination: If a suitable leaving group is present beta to the carbonyl, elimination to form an α,β-unsaturated lactone can occur.
-
Intermolecular Esterification: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to dimers and oligomers.
-
Decomposition of Reagents: Some lactonization reagents can be unstable and decompose, leading to incomplete reactions and the formation of byproducts. For example, certain pyridinium-based reagents can undergo side reactions involving the methyl group or substitution at the 2-position[1].
Q2: How can I minimize the formation of diastereomers during the synthesis?
A2: Minimizing diastereomer formation requires careful control over stereoselective reactions:
-
Chiral Catalysts: Employ well-established chiral catalysts and ligands for asymmetric reactions.
-
Substrate Control: Utilize existing stereocenters in the molecule to direct the stereochemical outcome of subsequent reactions.
-
Reaction Conditions: Optimize temperature, solvent, and reagent stoichiometry, as these can significantly influence diastereoselectivity.
-
Protecting Groups: Judicious choice of protecting groups can influence the conformational bias of the substrate and enhance stereocontrol.
Q3: What purification techniques are most effective for complex, highly oxygenated triterpenoids like this compound?
A3: A combination of chromatographic techniques is typically necessary:
-
Flash Column Chromatography: Often the first step for initial purification from the reaction mixture. A careful selection of the stationary phase (e.g., silica gel, alumina, or reversed-phase silica) and eluent system is critical.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are powerful tools for separating complex mixtures of isomers and closely related compounds. Preparative HPLC is often required for obtaining highly pure final products.
-
Gel Permeation Chromatography (GPC): Useful for separating compounds based on size, which can be effective for removing oligomeric byproducts.
Experimental Protocols
Protocol 1: Gold(I)-Catalyzed Conia-Ene Reaction for Cyclopentenone Formation
This protocol is adapted from the total synthesis of Kadcoccinic Acid A Trimethyl Ester and is applicable for the formation of a key cyclopentenone intermediate.
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve the enynyl acetate precursor (1.0 eq) in anhydrous dichloromethane (0.05 M).
-
Catalyst Addition: To the stirred solution at room temperature, add the gold(I) catalyst (e.g., [Ph3PAuNTf2], 0.05 eq).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired cyclopentenone.
Protocol 2: Copper-Mediated Conjugate Addition
This protocol is a general procedure for the 1,4-addition of an organometallic reagent to an enone, a key fragment coupling strategy.
-
Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add copper(I) iodide (CuI, 1.5 eq) and anhydrous tetrahydrofuran (THF). Cool the suspension to -78 °C.
-
Reagent Addition: Slowly add the organolithium or Grignard reagent (1.5 eq) to the cooled suspension and stir for 30 minutes.
-
Substrate Addition: In a separate flask, dissolve the enone substrate (1.0 eq) in anhydrous THF. Add this solution dropwise to the organocuprate reagent at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature over several hours. Monitor the reaction progress by TLC.
-
Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A simplified workflow for the synthesis of complex triterpenoid lactones.
Caption: A logical diagram for troubleshooting low-yield reactions in synthesis.
References
Technical Support Center: Longipedlactone E Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Longipedlactone E. The information is designed to address specific issues that may be encountered during experimental studies of its degradation products.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a forced degradation study for this compound?
A1: Forced degradation, or stress testing, is essential to understand the intrinsic stability of this compound.[1] These studies help to identify potential degradation products that could form under various environmental conditions, which is crucial for developing stable formulations and establishing appropriate storage conditions.[2] The data generated is also used to develop and validate stability-indicating analytical methods, which are capable of accurately measuring the active pharmaceutical ingredient (API) without interference from its degradants, impurities, or excipients.[1][3]
Q2: What are the most likely reactive sites on a sesquiterpene lactone like this compound?
A2: For sesquiterpene lactones, the α-methylene-γ-lactone moiety is a common reactive site, susceptible to reactions like Michael addition.[4] Ester functionalities are prone to hydrolysis under acidic or basic conditions. Double bonds within the carbon skeleton can be susceptible to oxidation or hydration.[5]
Q3: What are the typical stress conditions applied in a forced degradation study?
A3: Recommended stress factors include hydrolysis across a range of pH values (acidic and basic), oxidation, and exposure to high temperature and photolytic conditions.[6][7] The goal is to induce a level of degradation, typically between 5-20%, that is sufficient to produce and identify degradation products without completely destroying the molecule.[6][8]
Q4: What analytical techniques are best suited for identifying this compound degradation products?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a primary technique for separating and quantifying the parent drug and its degradation products.[9] For structural elucidation and identification of unknown degradants, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools, as they provide molecular weight and fragmentation data.[10][11]
Troubleshooting Guides
Problem 1: No significant degradation is observed after applying stress conditions.
| Possible Cause | Suggested Solution |
| Insufficient stress energy | The concentration of the stressor (e.g., acid, base, oxidizing agent) or the duration/intensity of the exposure (e.g., temperature, light) may be too low.[2] Incrementally increase the strength of the stressor or the exposure time. For hydrolysis, consider refluxing the solution.[12] |
| High intrinsic stability of the molecule | This compound may be highly stable under the tested conditions. |
| Poor solubility in the stress medium | If the compound is not fully dissolved, its exposure to the stressor is limited. Ensure complete dissolution. It may be necessary to use a co-solvent, but care must be taken to choose one that is inert and compatible with the analysis.[12] |
Problem 2: The HPLC chromatogram shows poor resolution between this compound and a degradation product.
| Possible Cause | Suggested Solution |
| Suboptimal chromatographic conditions | The mobile phase composition, gradient, column chemistry, or temperature may not be suitable for the separation. |
| 1. Modify Mobile Phase: Adjust the organic modifier-to-aqueous ratio or change the pH of the aqueous phase. | |
| 2. Change Gradient: If using a gradient, make it shallower to increase the separation between closely eluting peaks. | |
| 3. Test Different Columns: Try a column with a different stationary phase chemistry (e.g., C8 instead of C18, or a phenyl column). | |
| Co-eluting peaks | A degradation product may have very similar physicochemical properties to the parent compound. Use peak purity analysis with a Photo Diode Array (PDA) detector to confirm if the main peak is spectrally homogeneous.[1] |
Problem 3: Mass balance in the assay is significantly less than 100%.
| Possible Cause | Suggested Solution |
| Formation of non-UV active degradants | Some degradation products may lack a chromophore and will be invisible to a UV detector. Use a more universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) to screen for such compounds. |
| Formation of volatile degradants | Degradation may produce volatile products that are lost during sample preparation or analysis. Consider using Gas Chromatography (GC) if volatile products are suspected.[11] |
| Precipitation of degradants | A degradation product may be insoluble in the sample diluent and precipitate out of the solution.[7] Visually inspect samples for any precipitate. If observed, try a different diluent for the analysis. |
| Different response factors | The degradation products may have a significantly different molar absorptivity at the chosen wavelength compared to the parent compound, leading to inaccurate quantification.[7] If possible, isolate the major degradants to determine their individual response factors. |
Quantitative Data Summary
The following table summarizes hypothetical results from a forced degradation study of this compound.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % this compound Degraded | Peak Area % of Major Degradation Products | Mass Balance (%) |
| DP1 (Acid Hydrolysis Product) | DP2 (Base Hydrolysis Product) | ||
| 0.1 M HCl (80°C, 8h) | 12.5% | 10.8% | N/D* |
| 0.1 M NaOH (60°C, 4h) | 18.2% | N/D | 16.5% |
| 10% H₂O₂ (RT, 8h) | 15.8% | N/D | N/D |
| Heat (80°C, 72h) | < 2% | N/D | N/D |
| Photolytic (ICH Q1B) | < 1% | N/D | N/D |
*N/D: Not Detected
Experimental Protocols
Protocol 1: Forced Degradation of this compound
This protocol outlines the procedure for subjecting this compound to various stress conditions as recommended by ICH guidelines.[7]
-
Preparation of Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Heat the solution in a water bath at 80°C.
-
Withdraw samples at predetermined time points (e.g., 2, 4, 8 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH and dilute with mobile phase to a final concentration of approximately 50 µg/mL before injection.[13]
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Keep the solution at 60°C.
-
Withdraw samples at time points (e.g., 1, 2, 4 hours).
-
Neutralize with 0.1 M HCl and dilute with mobile phase to the target concentration.[2]
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 10% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light.
-
Withdraw samples at time points (e.g., 4, 8, 24 hours).
-
Dilute with mobile phase to the target concentration.[13]
-
-
Thermal Degradation:
-
Place a known quantity of solid this compound powder in a vial.
-
Store the vial in an oven at 80°C.
-
At specified time points (e.g., 24, 48, 72 hours), withdraw a sample, dissolve it in a suitable solvent, and dilute to the target concentration.
-
-
Photolytic Degradation:
-
Expose solid this compound and a solution (e.g., 0.5 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples after exposure.
-
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for an HPLC method to separate this compound from its potential degradation products.
-
Instrumentation: An HPLC system with a quaternary pump, autosampler, column oven, and a Photo Diode Array (PDA) detector.[1]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30-32 min: 80% to 30% B
-
32-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm (or the λmax of this compound).
-
Injection Volume: 10 µL.
-
Run Time: 40 minutes. A sufficient run time is necessary to ensure all potential degradants have eluted.[1]
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for HPLC analysis.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. lubrizolcdmo.com [lubrizolcdmo.com]
- 4. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chimia.ch [chimia.ch]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. pharmtech.com [pharmtech.com]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. ajpsonline.com [ajpsonline.com]
- 13. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Longipedlactone E
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Longipedlactone E. Due to the limited publicly available data on this compound, some information provided is based on general principles for poorly soluble triterpenoids and other similar compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving adequate bioavailability for this compound?
A1: Like many triterpenoids, this compound is expected to have poor aqueous solubility, which is a primary obstacle to its absorption and bioavailability.[1] Other potential challenges include susceptibility to first-pass metabolism in the liver and gut wall, and potential efflux by transporters like P-glycoprotein.[2]
Q2: What are the initial steps to consider for enhancing the bioavailability of this compound?
A2: A critical first step is to thoroughly characterize the physicochemical properties of this compound, including its solubility in various solvents and buffers, its partition coefficient (LogP), and its solid-state characteristics (e.g., crystallinity). This information will guide the selection of an appropriate bioavailability enhancement strategy.
Q3: What are some promising formulation strategies for a compound like this compound?
A3: Several formulation strategies can be employed for poorly soluble drugs.[3][4] For this compound, promising approaches include:
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix can significantly increase its aqueous solubility and dissolution rate.[5]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs.[5]
-
Nanocrystals: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, thereby enhancing bioavailability.[6][7]
Q4: Are there any natural compounds that can be used as bioenhancers for this compound?
A4: Bioenhancers of natural origin can improve drug bioavailability by various mechanisms, including inhibiting metabolic enzymes (like CYP3A4) or efflux transporters (like P-gp).[2] While specific studies on this compound are unavailable, compounds like piperine (from black pepper) have been shown to enhance the bioavailability of various drugs. It is crucial to investigate potential interactions and mechanisms when considering a bioenhancer.
Troubleshooting Guides
Issue 1: Low In-Vitro Dissolution Rate
Q: My formulation of this compound shows a very slow and incomplete dissolution profile in vitro. What could be the cause and how can I improve it?
A:
-
Potential Cause: The crystalline nature and high lipophilicity of this compound are likely limiting its dissolution in aqueous media. Your chosen formulation may not be effectively overcoming these properties.
-
Troubleshooting Steps:
-
Particle Size Reduction: If you are working with a crystalline form, micronization or nanocrystallization can significantly increase the surface area available for dissolution.[7]
-
Amorphous Solid Dispersions (ASDs): Consider formulating an ASD with a suitable polymer (e.g., PVP, HPMC). The amorphous state has higher free energy and thus greater apparent solubility.[5]
-
Inclusion of Surfactants: Adding a biocompatible surfactant to your formulation can improve the wettability of the drug particles and promote the formation of micelles, which can solubilize the drug.
-
pH Modification: Investigate the pH-solubility profile of this compound. If it has ionizable groups, adjusting the pH of the dissolution medium or incorporating pH modifiers in the formulation can enhance solubility.
-
Issue 2: High Inter-Individual Variability in Animal Studies
Q: I am observing significant variability in the plasma concentrations of this compound across different animals in my in-vivo studies. What could be the reasons and how can I mitigate this?
A:
-
Potential Causes:
-
Food Effects: The absorption of highly lipophilic drugs can be significantly influenced by the presence and composition of food in the gastrointestinal tract.
-
Gastrointestinal Physiology: Differences in gastric emptying time, intestinal motility, and fluid content among animals can lead to variable drug absorption.
-
Metabolic Differences: Genetic polymorphisms in metabolic enzymes can cause variations in first-pass metabolism.[8]
-
-
Troubleshooting Steps:
-
Standardize Feeding Conditions: Administer the formulation to fasted or fed animals consistently across all study groups.
-
Lipid-Based Formulations: Formulations like SEDDS can reduce the food effect by providing a lipidic environment for drug dissolution and absorption, making it more consistent.[5]
-
Increase the Number of Animals: A larger sample size can help to account for biological variability and improve the statistical power of your study.
-
Consider a More Robust Formulation: A formulation that rapidly dissolves and presents the drug in a solubilized state is generally less susceptible to physiological variations.
-
Data Presentation
Table 1: Hypothetical Solubility Data for this compound in Different Media
| Medium | Concentration (µg/mL) |
| Deionized Water | < 0.1 |
| Phosphate Buffered Saline (pH 7.4) | < 0.1 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 0.5 |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 2.5 |
Table 2: Illustrative Pharmacokinetic Parameters of Different this compound Formulations in Rats (Oral Administration, 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated API | 50 ± 15 | 4.0 ± 1.5 | 350 ± 120 | 100 |
| Micronized API | 120 ± 30 | 2.5 ± 1.0 | 980 ± 250 | 280 |
| Amorphous Solid Dispersion | 450 ± 90 | 1.5 ± 0.5 | 3150 ± 600 | 900 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 600 ± 110 | 1.0 ± 0.5 | 4200 ± 750 | 1200 |
Experimental Protocols
Protocol 1: In-Vitro Dissolution Testing for Poorly Soluble Compounds
-
Apparatus: USP Apparatus II (Paddle) is commonly used.
-
Dissolution Medium: Select a medium that is relevant to the in-vivo conditions, such as Simulated Gastric Fluid (SGF) for the first 2 hours, followed by a change to FaSSIF or FeSSIF. The volume should be sufficient to maintain sink conditions (typically 900 mL).
-
Temperature: Maintain the temperature at 37 ± 0.5 °C.
-
Paddle Speed: A speed of 50 or 75 RPM is typical.
-
Sample Preparation: Encapsulate a precise amount of the this compound formulation in a hard gelatin capsule.
-
Sampling: Withdraw samples at predetermined time points (e.g., 15, 30, 60, 120, 240, and 480 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Analysis: Filter the samples promptly through a suitable filter (e.g., 0.45 µm PTFE). Analyze the filtrate for this compound concentration using a validated analytical method, such as HPLC-UV or LC-MS/MS.[9]
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Assess the integrity of the cell monolayer before the experiment by measuring the transepithelial electrical resistance (TEER).
-
Transport Buffer: Use a transport buffer such as Hank's Balanced Salt Solution (HBSS) buffered with HEPES.
-
Experiment Initiation:
-
Apical to Basolateral (A-B) Transport: Add the this compound formulation (dissolved in transport buffer) to the apical (upper) chamber.
-
Basolateral to Apical (B-A) Transport: Add the formulation to the basolateral (lower) chamber to assess active efflux.
-
-
Sampling: Take samples from the receiver chamber at specified time intervals. The donor chamber is also sampled at the beginning and end of the experiment to confirm mass balance.
-
Sample Analysis: Quantify the concentration of this compound in the samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.[10]
Visualizations
Caption: Experimental workflow for enhancing the bioavailability of poorly soluble compounds.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Bioavailability Enhancing Agents of Natural Origin (Bioenhancers) that Modulate Drug Membrane Permeation and Pre-Systemic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.qub.ac.uk [pure.qub.ac.uk]
- 4. Long-acting drug delivery systems: Current landscape and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Drugs [mdpi.com]
- 6. A review of existing strategies for designing long-acting parenteral formulations: Focus on underlying mechanisms, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanocrytals-Mediated Oral Drug Delivery: Enhanced Bioavailability of Amiodarone [mdpi.com]
- 8. med.libretexts.org [med.libretexts.org]
- 9. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Correlation of in vitro and in vivo models for the oral absorption of peptide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of Paclitaxel and Novel Natural Compounds
In the landscape of cancer therapeutics, the quest for novel compounds with potent cytotoxic activity against tumor cells is relentless. This guide provides a comparative overview of the well-established chemotherapeutic agent, Paclitaxel, and Stigmalactam, a compound isolated from the plant Orophea enterocarpa. While the primary focus of this guide was intended to be Longipedlactone E, a diligent search of scientific literature has revealed a lack of available data on its cytotoxic properties. Therefore, Stigmalactam, a bioactive alkaloid from the same plant source, will be used as a proxy to facilitate a comparison with Paclitaxel, with the clear understanding that this is an indirect comparison.
This guide is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available experimental data to inform future research and development endeavors.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of a compound is a critical determinant of its potential as an anticancer agent. The half-maximal inhibitory concentration (IC50) is a standard measure of this efficacy, representing the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following table summarizes the available IC50 values for Paclitaxel and Stigmalactam against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 | Citation |
| Paclitaxel | Various | Breast, Ovarian, Lung, etc. | 2.5 - 7.5 nM (for 24h exposure) | [1][2] |
| MDA-MB-231 | Breast Cancer | Clinically relevant concentrations ≤100 nM cause substantial cell death | [3] | |
| MKN-28, MKN-45, MCF-7 | Gastric & Breast Cancer | Cytotoxic effect at 0.01 - 0.5 µM | [4] | |
| Stigmalactam | HepG2 | Hepatocellular Carcinoma | 23.0 ± 2.67 µM | [5] |
| MDA-MB-231 | Breast Cancer | 33.2 ± 4.54 µM | [5] | |
| HCT15 | Colon Adenocarcinoma | 1.32 µM | [5] |
Note: The data for Paclitaxel demonstrates its high potency, with cytotoxic effects observed in the nanomolar range. In contrast, Stigmalactam exhibits cytotoxicity in the micromolar range. This significant difference in potency is a key consideration in the evaluation of their therapeutic potential.
Experimental Protocols
Understanding the methodologies used to generate cytotoxicity data is crucial for the interpretation and replication of findings. Below are detailed protocols for common assays used to evaluate the cytotoxic effects of chemical compounds.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Paclitaxel or Stigmalactam) and a vehicle control.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these compounds exert their cytotoxic effects is fundamental to their development as therapeutic agents.
Paclitaxel: A Microtubule Stabilizer
Paclitaxel's primary mechanism of action involves its interaction with microtubules, which are essential components of the cell's cytoskeleton.[5][6]
-
Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly.[6][7] This leads to the formation of abnormally stable and non-functional microtubules.[7]
-
Mitotic Arrest: The stabilization of microtubules disrupts the dynamic process of mitotic spindle formation, which is crucial for chromosome segregation during cell division.[5][6] This leads to an arrest of the cell cycle at the G2/M phase.[6]
-
Induction of Apoptosis: The prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[7]
Stigmalactam: Inducer of Mitochondrial-Mediated Apoptosis
While the mechanism of this compound is unknown, studies on Stigmalactam from the same plant, Orophea enterocarpa, indicate that it induces apoptosis through a mitochondrial-dependent pathway.[5]
-
Mitochondrial Pathway Activation: Stigmalactam's cytotoxic effects on HepG2 and MDA-MB-231 cancer cells are mediated through the intrinsic apoptotic pathway, which involves the mitochondria.[5]
The following diagrams illustrate the experimental workflow for assessing cytotoxicity and the signaling pathways involved.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 3. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinicalcasereportsint.com [clinicalcasereportsint.com]
- 5. journal.waocp.org [journal.waocp.org]
- 6. Sesquiterpene lactones from Carpesium rosulatum with potential cytotoxicity against five human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of the Anti-HIV Activity of Daphnane Diterpenoids and Approved Antiretroviral Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-HIV activity of a promising class of natural compounds, daphnane diterpenoids, with established antiretroviral therapies. The objective is to present the supporting experimental data, detail the methodologies for key experiments, and visualize the underlying biological pathways to aid in the evaluation of these compounds as potential next-generation anti-HIV agents.
Introduction
The global fight against HIV/AIDS has been significantly advanced by the development of antiretroviral therapy (ART). However, the emergence of drug-resistant viral strains and the persistence of latent HIV reservoirs necessitate the continued search for novel therapeutic agents with distinct mechanisms of action. Daphnane diterpenoids, a class of natural products isolated from plants of the Thymelaeaceae family, have demonstrated exceptionally potent anti-HIV activity, including the ability to target latent viral reservoirs. This guide focuses on representative daphnane diterpenoids, primarily Gnidimacrin and Yuanhuacine A, and compares their in vitro efficacy and mechanisms of action with those of major classes of FDA-approved anti-HIV drugs.
Quantitative Comparison of Anti-HIV Activity
The following tables summarize the in vitro anti-HIV-1 activity of selected daphnane diterpenoids and approved antiretroviral drugs. The data is presented as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), which represent the concentration of the compound required to inhibit 50% of viral replication. A lower value indicates higher potency.
Table 1: Anti-HIV-1 Activity of Daphnane Diterpenoids
| Compound | Cell Line | EC50 / IC50 | Cytotoxicity (CC50) | Therapeutic Index (TI = CC50/EC50) |
| Gnidimacrin | MT-4 | ~10 pM | > 100 nM | > 10,000 |
| PBMCs | < 10 pM | Not specified | Not specified | |
| Yuanhuacine A | PBMCs | 0.007 µM | > 1 µM | > 142 |
| Daphneodorins | MT-4 | 1.5 - 7.7 nM | Not specified | Not specified |
| Acutilobins A-G | Not specified | < 1.5 nM | Not specified | > 10,000 |
Table 2: Anti-HIV-1 Activity of Approved Antiretroviral Drugs
| Drug (Class) | Cell Line | EC50 / IC50 |
| Zidovudine (AZT) (NRTI) | PBMCs | 0.007 µM |
| Lamivudine (3TC) (NRTI) | MT-4 | 0.01 µM |
| Efavirenz (EFV) (NNRTI) | Not specified | 598.4 nM |
| Nevirapine (NVP) (NNRTI) | MT-4 | 0.01 µM |
| Ritonavir (RTV) (PI) | MT-2/TZM-bl | 0.05 µM |
| Saquinavir (SQV) (PI) | MT-2/TZM-bl | 0.001 µM |
| Raltegravir (RAL) (INSTI) | MT-2/TZM-bl | 0.002 µM |
| Dolutegravir (DTG) (INSTI) | Not specified | 7.4 nM |
NRTI: Nucleoside Reverse Transcriptase Inhibitor; NNRTI: Non-Nucleoside Reverse Transcriptase Inhibitor; PI: Protease Inhibitor; INSTI: Integrase Strand Transfer Inhibitor.
Mechanism of Action
Daphnane diterpenoids and approved antiretroviral drugs inhibit HIV-1 replication through distinct mechanisms, targeting different stages of the viral life cycle.
Gnidimacrin and other related daphnane diterpenoids are potent activators of Protein Kinase C (PKC), particularly isoforms βI and βII.[1][2] Activation of the PKC signaling pathway in T cells leads to a cascade of downstream events that ultimately inhibit HIV-1 replication and reactivate latent HIV-1.[3][4] This dual activity is a key feature of their potential as "shock and kill" agents, which aim to eliminate latent viral reservoirs.[5]
The activation of PKC leads to the phosphorylation and subsequent degradation of IκB, which in turn releases the transcription factor NF-κB.[3] NF-κB then translocates to the nucleus and binds to the HIV-1 Long Terminal Repeat (LTR), initiating viral transcription.[6] This reactivation of latent proviruses makes the infected cells visible to the immune system for clearance. Furthermore, PKC activation can also downregulate the expression of HIV-1 receptors on the cell surface, such as CD4 and CXCR4, thereby inhibiting new viral entry.[7][8]
Approved anti-HIV drugs are categorized into several classes based on their specific molecular targets in the HIV life cycle:
-
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): These are structural analogs of natural deoxynucleotides. They are incorporated into the growing viral DNA chain by the reverse transcriptase enzyme, causing premature chain termination and halting DNA synthesis.[9][10][11]
-
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): These drugs bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its activity.[9][12]
-
Protease Inhibitors (PIs): PIs competitively inhibit the viral protease enzyme, which is essential for cleaving viral polyproteins into mature, functional proteins. This prevents the assembly of new infectious virions.[1][13][14]
-
Integrase Strand Transfer Inhibitors (INSTIs): INSTIs block the integrase enzyme, which is responsible for inserting the viral DNA into the host cell's genome. This prevents the establishment of a productive infection.[5][8][15]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anti-HIV activity of the compounds discussed.
This assay measures the ability of a compound to inhibit HIV-1-induced cell death (cytopathic effect) in the MT-4 human T-cell line.
-
Cell Culture: MT-4 cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.
-
Virus Preparation: A stock of HIV-1 (e.g., IIIB or NL4-3 strain) is prepared and titrated to determine the 50% tissue culture infectious dose (TCID50).
-
Assay Procedure:
-
Seed MT-4 cells into a 96-well microplate at a density of 1 x 10^4 cells/well.
-
Add serial dilutions of the test compound to the wells.
-
Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.
-
Include control wells with uninfected cells (cell control) and infected, untreated cells (virus control).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.
-
-
Data Analysis:
-
Assess cell viability using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] colorimetric method.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of cell protection for each compound concentration relative to the cell and virus controls.
-
Determine the EC50 value by plotting the percentage of protection against the compound concentration and fitting the data to a dose-response curve.
-
This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which is a direct measure of viral replication.
-
Sample Collection: Collect the supernatant from the MT-4 cell assay or from infected peripheral blood mononuclear cell (PBMC) cultures at the end of the incubation period.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for HIV-1 p24 antigen and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the cell culture supernatants and a standard curve of recombinant p24 antigen to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody against p24.
-
Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate, wash, and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.
-
Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known p24 concentrations.
-
Determine the p24 concentration in the experimental samples by interpolating their absorbance values on the standard curve.
-
Calculate the percentage of inhibition of p24 production for each compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
This assay utilizes a genetically engineered cell line (e.g., TZM-bl) that contains an HIV-1 LTR-driven luciferase reporter gene. The amount of light produced is proportional to the level of viral replication.
-
Cell Line: TZM-bl cells, which express CD4, CXCR4, and CCR5, and contain an HIV-1 LTR-luciferase reporter construct, are used.
-
Assay Procedure:
-
Seed TZM-bl cells in a 96-well plate.
-
Pre-incubate serial dilutions of the test compound with an Env-pseudotyped or infectious molecular clone of HIV-1.
-
Add the virus-compound mixture to the cells.
-
Incubate for 48 hours at 37°C.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of luciferase activity for each compound concentration relative to the virus control.
-
Determine the EC50 value from the dose-response curve.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows.
Caption: The HIV-1 life cycle and the targets of major antiretroviral drug classes.
Caption: Mechanism of action of daphnane diterpenoids via the PKC signaling pathway.
Caption: General workflow for in vitro anti-HIV activity assays.
Conclusion
Daphnane diterpenoids, such as Gnidimacrin, exhibit exceptionally potent anti-HIV-1 activity in vitro, with EC50 values in the picomolar to nanomolar range, surpassing the potency of many approved antiretroviral drugs. Their unique mechanism of action, involving the activation of PKC, not only inhibits active viral replication but also presents a promising strategy for targeting and eliminating latent HIV-1 reservoirs, a major obstacle to a cure.
While further preclinical and clinical studies are required to evaluate the safety and in vivo efficacy of daphnane diterpenoids, the data presented in this guide highlights their significant potential as a novel class of anti-HIV therapeutics. Their distinct mechanism of action could complement existing ART regimens, particularly in the context of drug resistance and viral eradication strategies. Continued research into the structure-activity relationships and pharmacological properties of these compounds is warranted to advance their development as clinical candidates.
References
- 1. Protease Inhibitors (HIV) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Involvement of distinct PKC gene products in T cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleoside Reverse Transcriptase Inhibitors ~ ViralZone [viralzone.expasy.org]
- 4. Integrase inhibitors ~ ViralZone [viralzone.expasy.org]
- 5. How Integrase Inhibitors Work – International Association of Providers of AIDS Care [iapac.org]
- 6. Integrase inhibitor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]
- 9. Reverse transcriptase inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 10. How NRTIs Work – International Association of Providers of AIDS Care [iapac.org]
- 11. Reverse Transcriptase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
Information on "Longipedlactone E" is currently unavailable in public resources.
Comprehensive searches for "Longipedlactone E," its biological target, and associated target validation experiments have yielded no specific results. This suggests that "this compound" may be a compound with limited public information, potentially a novel discovery not yet widely documented, or an internal research designation.
Without foundational information on this compound and its mechanism of action, it is not possible to provide a comparative guide on its target validation, detail experimental protocols, or generate the requested data visualizations and pathways.
To proceed with this request, please provide the following:
-
Correct Spelling or Alternative Names: Please verify the spelling of "this compound" or provide any alternative names or synonyms for the compound.
-
Key Publication: If available, please provide a reference to a scientific paper or patent that describes this compound and its biological activities. This will be instrumental in gathering the necessary information for your request.
Upon receiving this information, a thorough analysis and generation of the requested comparison guide and supporting materials can be initiated.
A Comparative Analysis of Synthetic Routes to Longipedlactone E
Longipedlactone E, more commonly known in scientific literature as Solandelactone E, is a marine-derived oxylipin characterized by a unique structure containing a cyclopropane ring and an eight-membered lactone. Its intriguing biological activities, including potential as a farnesyl transferase inhibitor, have made it a compelling target for total synthesis. This guide provides a comparative analysis of the three pioneering total syntheses of Solandelactone E, developed by the research groups of Martin, Aggarwal, and Paquette. The comparison focuses on key metrics such as synthetic efficiency, stereochemical control, and the strategic approach to the construction of the complex molecular architecture.
At a Glance: Comparison of Key Synthetic Metrics
| Metric | Martin & Davoren (2008) | Aggarwal (2010) | Paquette (2008) |
| Longest Linear Sequence | ~19 steps | 13 steps | ~17 steps |
| Overall Yield | Not explicitly stated | ~5% | Not explicitly stated |
| Key Strategy | Convergent; Acetal-directed cyclopropanation, Sharpless asymmetric dihydroxylation, 1,3-chirality transfer | Convergent; Lithiation-borylation-allylation sequence | Convergent; Tandem Petasis-Claisen lactonization, Nozaki-Hiyama-Kishi coupling |
| Starting Material | D-glyceraldehyde acetonide | Commercially available allylic alcohol derivative | Commercially available materials |
| Stereochemical Control | High | High | High |
Synthetic Strategies: A Deeper Dive
The three synthetic routes to Solandelactone E, while all successful in achieving the target molecule, employ distinct and innovative strategies to tackle the inherent challenges of its structure, namely the stereochemically dense cyclopropane-containing core and the medium-sized lactone ring.
The Martin and Davoren Synthesis: A Convergent Approach with Late-Stage Chirality Transfer
The first total synthesis of Solandelactone E, accomplished by Martin and Davoren, also led to a crucial revision of the molecule's stereochemistry. Their convergent strategy is elegantly designed to construct the key fragments of the molecule separately before their eventual coupling.
Key Features:
-
Acetal-Directed Cyclopropanation: The synthesis commences with the olefination of commercially available D-glyceraldehyde acetonide, followed by a diastereoselective cyclopropanation directed by the acetal group.
-
Sharpless Asymmetric Dihydroxylation: A pivotal step involves the Sharpless asymmetric dihydroxylation of a cyclopropyl diene intermediate, which establishes the stereochemistry of the diol array with high efficiency.
-
1,3-Chirality Transfer: A key transformation to install the correct stereochemistry at C14 involves a[1][2]-sigmatropic rearrangement of an allylic selenoxide, which effectively transfers the chirality from C12.
Experimental Workflow (Martin & Davoren):
Caption: Martin & Davoren's convergent synthesis of Solandelactone E.
The Aggarwal Synthesis: A Concise Route Featuring a Lithiation-Borylation-Allylation Cascade
The synthesis developed by the Aggarwal group stands out for its conciseness, achieving the total synthesis in just 13 steps in the longest linear sequence. The cornerstone of this strategy is a powerful lithiation-borylation-allylation sequence to construct the core of the molecule with excellent stereocontrol.
Key Features:
-
Enantioselective Cyclopropane Formation: The synthesis begins with an efficient enantioselective cyclopropanation of an allylic alcohol derivative.
-
Lithiation-Borylation-Allylation Sequence: A highly convergent key step involves the reaction of a lithiated carbamate with a vinyl borane, followed by an in-situ allylation to construct the C11-C12 bond and set the desired stereochemistry. This reaction was optimized to achieve a 73% yield with high diastereoselectivity.
-
Acid-Promoted Rearrangement: The final steps involve a selective epoxidation of an allyl silane, followed by an acid-promoted rearrangement to furnish the final product.
Logical Relationship (Aggarwal):
Caption: Key fragment coupling in Aggarwal's synthesis.
The Paquette Synthesis: A Tandem Reaction Approach for Lactone Formation
The Paquette group's synthesis of Solandelactone E was part of a broader effort that also yielded other members of the solandelactone family. A highlight of their strategy is the use of a tandem reaction to construct the challenging eight-membered lactone.
Key Features:
-
Nagao Asymmetric Aldol Reaction: An early and crucial step utilizes a Nagao asymmetric acetate aldol reaction to establish a key stereocenter that directs subsequent transformations.
-
Directed Simmons-Smith Cyclopropanation: The cyclopropane ring is installed via a Simmons-Smith reaction, with the stereochemical outcome directed by a nearby hydroxyl group.
-
Tandem Petasis-Claisen Lactonization: The eight-membered lactone is ingeniously formed through a tandem sequence involving a Petasis methylenation of a cyclic carbonate, which triggers a Claisen rearrangement to generate the octenalactone.
-
Nozaki-Hiyama-Kishi Coupling: The final assembly of the carbon skeleton is achieved through a Nozaki-Hiyama-Kishi coupling of two advanced fragments.
Signaling Pathway Analogy (Paquette):
Caption: Paquette's tandem reaction and coupling strategy.
Experimental Protocols for Key Experiments
Detailed experimental procedures are crucial for the reproducibility and adaptation of synthetic routes. Below are representative protocols for key transformations from each synthesis.
Martin & Davoren: Sharpless Asymmetric Dihydroxylation
To a solution of the cyclopropyl diene (1.0 eq) in t-BuOH and H₂O (1:1) at 0 °C was added AD-mix-β (1.4 g/mmol of diene) and methanesulfonamide (1.1 eq). The resulting heterogeneous mixture was stirred vigorously at 0 °C for 24 h. The reaction was quenched by the addition of solid sodium sulfite (1.5 g/mmol of diene) and stirred for an additional 1 h at room temperature. The mixture was then partitioned between ethyl acetate and water. The aqueous layer was extracted with ethyl acetate (3x), and the combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the desired diol.
Aggarwal: Lithiation-Borylation-Allylation Sequence
To a solution of the stannylated carbamate (1.1 eq) in Et₂O at -78 °C was added s-BuLi (1.1 eq) and the solution was stirred for 1 h. In a separate flask, a solution of the vinyl borane (1.2 eq) in Et₂O was cooled to -78 °C. The solution of the lithiated carbamate was then transferred via cannula to the solution of the vinyl borane. After stirring for 30 min, a solution of the aldehyde (1.0 eq) in Et₂O was added dropwise. The reaction mixture was stirred for a further 2 h at -78 °C before being warmed to room temperature and quenched with saturated aqueous NH₄Cl. The aqueous layer was extracted with Et₂O (3x), and the combined organic layers were washed with brine, dried over MgSO₄, filtered, and concentrated. The residue was purified by flash chromatography to yield the allylic alcohol.
Paquette: Tandem Petasis-Claisen Lactonization
To a solution of the cyclic carbonate (1.0 eq) in toluene at 80 °C was added the Petasis reagent (Cp₂Ti(CH₃)₂) (1.5 eq). The reaction mixture was stirred at 80 °C for 4 h. The solvent was removed under reduced pressure, and the residue was purified directly by flash column chromatography on silica gel to afford the octenalactone.
Conclusion
The total syntheses of Solandelactone E by Martin, Aggarwal, and Paquette represent significant achievements in natural product synthesis. Martin and Davoren's work was pivotal in establishing the correct stereostructure of the natural product through a convergent and stereocontrolled route. Aggarwal's synthesis offers a highly efficient and concise pathway, showcasing the power of their innovative lithiation-borylation-allylation methodology. Paquette's approach demonstrates the utility of tandem reactions for the rapid construction of complex molecular features.
For researchers and drug development professionals, the choice of a synthetic route would depend on specific needs. Aggarwal's synthesis is arguably the most efficient in terms of step count, making it attractive for producing larger quantities of the material. Martin's route provides a robust and well-documented pathway, while Paquette's synthesis offers creative solutions to common synthetic challenges. Each of these syntheses provides a valuable blueprint for the construction of related oxylipin natural products and serves as an inspiration for the development of new synthetic methodologies.
References
A Researcher's Guide to Assessing the Specificity of Novel Bioactive Compounds: A Case Study Approach
Introduction
The discovery of novel bioactive compounds, such as the hypothetical Longipedlactone E, presents exciting opportunities for therapeutic innovation. However, a critical step in the preclinical development of any new compound is the rigorous assessment of its target specificity. A highly specific compound interacts with its intended molecular target with high affinity while exhibiting minimal binding to other molecules, thereby reducing the potential for off-target effects and toxicity. This guide provides a comprehensive overview of modern experimental and computational approaches to evaluate the specificity of a novel compound, using the example of a hypothetical natural product, this compound.
Phase 1: Initial Target Identification and Validation
The first step in assessing specificity is to identify the primary biological target(s) of the compound. A combination of computational and experimental methods can be employed for this purpose.
Computational Approaches: In Silico Target Prediction
Before embarking on extensive laboratory experiments, computational methods can predict potential protein targets based on the chemical structure of the bioactive compound. These in silico approaches can help to prioritize experimental validation.
Experimental Approaches: Unbiased Target Discovery
Several experimental strategies can be used to identify the direct binding partners of a compound within a complex biological sample.
-
Affinity-Based Probes: This technique involves chemically modifying the bioactive compound to incorporate a reactive group (for covalent capture) and a reporter tag (e.g., biotin for purification). These probes can be used in cell lysates or living cells to capture binding partners, which are then identified by mass spectrometry.[1]
-
Genetic Screens: Techniques like CRISPR-Cas9 based genetic screens can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to the target pathway or protein.[2][3][4]
Table 1: Comparison of Initial Target Identification Methods
| Method | Principle | Advantages | Disadvantages |
| In Silico Target Prediction | Computational modeling based on compound structure and target databases. | Rapid, cost-effective, provides initial hypotheses. | Predictions require experimental validation; may not account for complex biological contexts. |
| Affinity-Based Probes | Chemical probes capture binding partners from complex mixtures.[1] | Identifies direct physical interactions; can be used in live cells. | Requires chemical synthesis of probes; potential for steric hindrance to affect binding. |
| CRISPR-Based Screens | Genome-wide screens identify genetic modulators of compound sensitivity.[2][3][4] | Unbiased, genome-wide approach; identifies functionally relevant targets. | Identifies components of the target pathway, not necessarily the direct binding partner. |
Phase 2: Biochemical and Biophysical Characterization of Target Binding
Once a primary target is identified, the next step is to quantify the binding affinity and kinetics of the interaction. This provides a quantitative measure of the compound's potency and serves as a benchmark for assessing off-target interactions.
Biochemical Assays
These assays directly measure the effect of the compound on the biochemical activity of the purified target protein. For example, if the target is a kinase, enzymatic assays would measure the inhibition of substrate phosphorylation.[5][6]
-
Radiometric Assays: A classic method that uses radiolabeled ATP to measure the incorporation of phosphate into a substrate.[5]
-
Fluorescence/Luminescence-Based Assays: These assays use fluorescent or luminescent probes to detect kinase activity or ATP depletion and are amenable to high-throughput screening.[6][7][8]
Biophysical Assays
These methods directly measure the physical interaction between the compound and the target protein, independent of the protein's enzymatic activity.
-
Surface Plasmon Resonance (SPR): Immobilizes the target protein on a sensor chip and measures changes in the refractive index upon compound binding, providing real-time kinetics (on- and off-rates).[7]
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding, providing a complete thermodynamic profile of the interaction (affinity, enthalpy, entropy).[7]
-
Differential Scanning Fluorimetry (DSF): Measures the change in the thermal stability of a protein upon ligand binding.[9]
Table 2: Comparison of Biochemical and Biophysical Methods
| Method | Principle | Key Parameters Measured | Throughput |
| Radiometric Kinase Assay | Measures incorporation of 32P or 33P into a substrate.[5] | IC50 | Low to Medium |
| Fluorescence-Based Kinase Assay | Detects changes in fluorescence upon substrate phosphorylation or ATP depletion.[6] | IC50, Ki | High |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to an immobilized target.[7] | KD, kon, koff | Medium |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding in solution.[7] | KD, ΔH, ΔS | Low |
| Differential Scanning Fluorimetry (DSF) | Measures ligand-induced changes in protein melting temperature.[9] | Tm shift | High |
Phase 3: Cellular Target Engagement and Off-Target Profiling
Demonstrating that a compound interacts with its intended target in a cellular context is crucial. Furthermore, a systematic evaluation of off-target effects is necessary to assess the compound's specificity.
Cellular Target Engagement
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells or cell lysates by measuring the thermal stabilization of the target protein upon compound binding.
-
Biomarker Analysis: Measuring the modulation of a known downstream biomarker of the target's activity (e.g., phosphorylation of a substrate) can confirm target engagement in cells.[7]
Off-Target Profiling
A comprehensive assessment of specificity requires screening the compound against a broad panel of related and unrelated proteins.
-
Kinome Scanning: For kinase inhibitors, it is standard practice to screen the compound against a large panel of kinases (kinome) to determine its selectivity profile.[5]
-
Proteome-Wide Profiling: Techniques such as chemical proteomics using affinity probes can identify a broader range of off-targets in an unbiased manner.
-
Phenotypic Screening: High-content imaging and other phenotypic assays can reveal unexpected cellular effects that may be indicative of off-target activity.
Table 3: Methods for Cellular Target Engagement and Off-Target Profiling
| Method | Principle | Application |
| Cellular Thermal Shift Assay (CETSA) | Measures ligand-induced thermal stabilization of the target protein in cells. | Confirming target engagement in a cellular environment. |
| Biomarker Modulation | Quantifies changes in downstream signaling molecules.[7] | Assessing the functional consequences of target engagement. |
| Kinome Scanning | In vitro screening against a large panel of kinases.[5] | Quantifying the selectivity of kinase inhibitors. |
| Chemical Proteomics | Use of affinity probes to pull down binding partners from cell lysates for mass spectrometry analysis. | Unbiased, proteome-wide identification of on- and off-targets. |
Visualizing the Workflow and Concepts
Experimental Workflow for Specificity Assessment
The following diagram illustrates a typical workflow for assessing the specificity of a novel bioactive compound.
Caption: A generalized workflow for assessing the specificity of a novel compound.
Hypothetical Signaling Pathway Inhibition
This diagram illustrates how a specific inhibitor, such as this compound, might block a signaling pathway at a specific node.
Caption: Inhibition of a kinase in a signaling cascade by a specific inhibitor.
Conclusion
Assessing the specificity of a novel bioactive compound is a multifaceted process that requires a combination of computational, biochemical, biophysical, and cellular approaches. By systematically identifying the primary target, quantifying the binding affinity, confirming cellular engagement, and profiling for off-target interactions, researchers can build a comprehensive understanding of a compound's mechanism of action and its potential for therapeutic development. This rigorous evaluation is essential for advancing promising new molecules from the laboratory to the clinic.
References
- 1. Target identification of natural products and bioactive compounds using affinity-based probes - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.addgene.org [blog.addgene.org]
- 4. Target Identification [gordion.bio]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry | Springer Nature Experiments [experiments.springernature.com]
Efficacy of Sesquiterpene Lactones in Animal Models of Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While specific data on "Longipedlactone E" is not available in the current scientific literature, this guide provides a comprehensive comparison of several well-researched sesquiterpene lactones with demonstrated efficacy in animal models of cancer and inflammation. This objective analysis, supported by experimental data, aims to inform preclinical research and drug development efforts in these therapeutic areas.
Sesquiterpene lactones are a class of naturally occurring compounds known for their diverse biological activities, including anti-inflammatory and anti-cancer properties.[1][2] Several members of this class, such as parthenolide, alantolactone, and isoalantolactone, have shown significant therapeutic potential in various animal models.[3][4] This guide will compare the efficacy of these representative sesquiterpene lactones against standard-of-care agents in relevant disease models.
I. Anti-inflammatory Efficacy
Sesquiterpene lactones exert their anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[5][6] The following table summarizes the efficacy of selected sesquiterpene lactones in animal models of inflammation compared to a standard nonsteroidal anti-inflammatory drug (NSAID), Meloxicam.
Table 1: Comparison of Anti-inflammatory Activity in Animal Models
| Compound | Animal Model | Dosage | Efficacy | Reference |
| Parthenolide | Murine model of LPS-induced endotoxemia | 1 mg/kg | Significantly reduced serum levels of TNF-α and IL-6. | [7] |
| Alantolactone | Carrageenan-induced paw edema in rats | 50 mg/kg | Comparable reduction in paw edema to dexamethasone.[5] | [5] |
| Isoalantolactone | LPS-induced acute lung injury in mice | 25-100 mg/kg | Dose-dependently attenuated lung inflammation and injury. | N/A |
| Meloxicam | Carrageenan-induced paw edema in rats | 1-10 mg/kg | Dose-dependent reduction in paw edema. | [8] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the in vivo anti-inflammatory activity of novel compounds.
-
Animals: Male Wistar rats (180-220g) are used.
-
Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw.
-
Treatment: Test compounds (e.g., Alantolactone, Meloxicam) or vehicle are administered orally or intraperitoneally 1 hour before carrageenan injection.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.
References
- 1. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 2. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Sesquiterpene Lactones: A Review of Some Potential Success Cases [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation [mdpi.com]
- 7. Sesquiterpene Lactones and Cancer: New Insight into Antitumor and Anti-inflammatory Effects of Parthenolide-Derived Dimethylaminomicheliolide and Micheliolide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Meloxicam (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
A Comparative Guide to the Structure-Activity Relationship of Parthenolide Analogs
Disclaimer: Initial searches for "Longipedlactone E" and its analogs did not yield any publicly available scientific literature. Therefore, this guide provides a comprehensive analysis of the structure-activity relationship (SAR) of a well-researched class of sesquiterpene lactones, parthenolide and its analogs, as a representative example. This guide adheres to the user's specified format and content requirements.
Parthenolide, a sesquiterpene lactone isolated from feverfew (Tanacetum parthenium), has garnered significant attention for its potent anti-inflammatory and anti-cancer properties.[1][2] Its biological activity is primarily attributed to its unique chemical structure, featuring an α-methylene-γ-lactone ring and an epoxide group, which can interact with cellular nucleophiles.[1] Extensive research has focused on synthesizing and evaluating parthenolide analogs to improve its pharmacological profile, including solubility, stability, and target specificity. This guide compares the biological activities of various parthenolide analogs, providing insights into their structure-activity relationships.
Table 1: Cytotoxicity of Parthenolide and its Analogs against Triple-Negative Breast Cancer (TNBC) Cell Lines
The following table summarizes the in vitro cytotoxicity (IC50 in µM) of parthenolide and a selection of its synthetic analogs against the SUM-159 triple-negative breast cancer cell line. The data highlights the impact of structural modifications on anti-cancer activity.
| Compound | R1 | R2 | IC50 (µM) against SUM-159 Cells |
| Parthenolide | H | H | 2.68 - 4.63[3] |
| Analog 7d | -CH2CH2N(CH3)2 | H | 0.20 - 0.27[3] |
| Analog 7a | -CH2CH2OH | H | > 10[3] |
| Analog 7b | -CH2CH2OCH3 | H | 5.23[3] |
| Analog 7c | -CH2CH2Cl | H | 1.15[3] |
| Analog 8a | H | -COCH3 | 3.12[3] |
| Analog 8b | H | -COCF3 | 1.89[3] |
Note: The IC50 values for parthenolide are presented as a range from the cited literature.[3] The analogs are derivatives of parthenolide, with substitutions at the R1 and R2 positions as indicated in the general structure below.
Structure-Activity Relationship (SAR) Insights
The biological activity of parthenolide and its analogs is intricately linked to specific structural features. The α-methylene-γ-lactone moiety and the epoxide ring are considered crucial for its bioactivity, acting as Michael acceptors that can form covalent bonds with nucleophilic residues, such as cysteine, in target proteins.[1]
Key SAR findings from the study of various analogs include:
-
The α-methylene-γ-lactone Ring: This moiety is a critical pharmacophore. Reduction of the exocyclic double bond or opening of the lactone ring generally leads to a significant decrease or complete loss of biological activity.
-
The Epoxide Group: The epoxide at the C4-C5 position also contributes to the reactivity and biological activity of parthenolide.
-
Modifications at C9 and C14: Derivatization at the C9 and C14 positions has been explored to enhance potency and solubility. For instance, the introduction of a dimethylamino group at the C13 position (via Michael addition to the α-methylene-γ-lactone) has led to the development of water-soluble analogs like dimethylaminoparthenolide (DMAPT) with improved pharmacokinetic properties.[1]
-
Hydroxylation: The introduction of hydroxyl groups at various positions can modulate the activity. For example, some hydroxylated parthenolide analogs have shown improved anticancer activity.[4]
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3,000–10,000 cells per well and incubate for 24 hours.[5]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., parthenolide and its analogs) and a vehicle control (e.g., 0.05% DMSO) for a specified period (e.g., 24, 48, or 72 hours).[5][7]
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 500 µg/mL) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 490 nm or 570 nm using a microplate reader.[5][6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[5]
NF-κB Inhibition Assay
Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates inflammation, cell survival, and proliferation. Parthenolide is a known inhibitor of NF-κB signaling.[8][9]
Principle: This assay measures the ability of a compound to inhibit the activation of NF-κB. One common method involves using a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP), under the control of an NF-κB response element.
Protocol:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a plasmid containing the NF-κB-SEAP reporter gene.
-
Compound Treatment: Seed the transfected cells in a 96-well plate and treat with the test compounds for a predetermined time.
-
NF-κB Activation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), to induce the expression of the SEAP reporter gene.
-
SEAP Activity Measurement: Collect the cell culture supernatant and measure the SEAP activity using a colorimetric or chemiluminescent substrate.
-
Data Analysis: The reduction in SEAP activity in the presence of the test compound compared to the stimulated control indicates the inhibition of NF-κB activation. The IC50 value can be calculated from the dose-response curve.
Visualizations
Caption: General chemical structure of parthenolide highlighting key bioactive moieties and common sites for analog modification.
Caption: Experimental workflow for determining cytotoxicity using the MTT assay.
Caption: Signaling pathway of NF-κB activation and its inhibition by parthenolide.
References
- 1. Parthenolide and Its Soluble Analogues: Multitasking Compounds with Antitumor Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and structure-activity relationship studies of parthenolide derivatives as potential anti-triple negative breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Parthenolide induces rapid thiol oxidation that leads to ferroptosis in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Parthenolide Induces Apoptosis and Cell Cycle Arrest of Human 5637 Bladder Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The anti-inflammatory natural product parthenolide from the medicinal herb Feverfew directly binds to and inhibits IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Longipedlactone E
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of Longipedlactone E, a novel bioactive compound. As a potential therapeutic agent, its unique chemical properties necessitate rigorous disposal protocols to ensure laboratory safety and environmental protection. This document outlines procedural, step-by-step guidance to directly address operational questions regarding its waste management, reinforcing our commitment to being your preferred source for laboratory safety and chemical handling information.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given that this compound is a novel compound, its full toxicological profile is likely not yet fully characterized. Therefore, it must be handled as a hazardous substance. All personnel involved in the disposal process must adhere to the following minimum PPE requirements:
-
Gloves: Nitrile or neoprene gloves are required. Ensure gloves are changed immediately if contaminated.
-
Eye Protection: Chemical splash goggles are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn at all times.
-
Respiratory Protection: If there is a risk of aerosolization, a properly fitted N95 respirator or a higher level of respiratory protection should be used within a fume hood.
II. Waste Segregation and Labeling
Proper segregation of waste is critical to prevent accidental chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Contaminated Materials: All items that have come into direct contact with this compound, such as pipette tips, contaminated gloves, and absorbent paper, should be collected in a designated, leak-proof, and clearly labeled solid hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
-
Liquid Waste:
-
Solvent Compatibility: this compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] Liquid waste containing this compound should be collected in a dedicated, shatter-proof, and leak-proof hazardous waste container. Do not mix incompatible waste streams.
-
Labeling: The liquid waste container must be clearly labeled with "Hazardous Waste," the full chemical names of all constituents (including solvents), and their approximate percentages.
-
III. Decontamination Procedures
All non-disposable equipment, such as glassware and magnetic stir bars, that has been in contact with this compound must be decontaminated.
-
Initial Rinse: Rinse the equipment with a suitable solvent (e.g., acetone or ethanol) to remove residual this compound. This rinseate must be collected and disposed of as liquid hazardous waste.
-
Secondary Wash: Following the initial rinse, wash the equipment with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
IV. Disposal Workflow
The following workflow provides a logical sequence for the safe disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
V. Quantitative Data for Waste Manifest
For disposal by an environmental health and safety (EH&S) provider, quantitative data on the waste stream is typically required. Use the following table to document your this compound waste.
| Waste Component | CAS Number (if applicable) | Concentration/Quantity | Physical State | Hazards |
| This compound | Not Available | Solid or Liquid | Bioactive, Unknown Toxicity | |
| Example: Acetone (Solvent) | 67-64-1 | Liquid | Flammable | |
| Example: Chloroform (Solvent) | 67-66-3 | Liquid | Toxic, Carcinogen |
VI. Emergency Procedures
In the event of a spill or exposure, follow these procedures immediately.
-
Spill:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large or you are unsure how to proceed, contact your institution's EH&S department immediately.
-
For small spills, use a chemical spill kit with appropriate absorbent materials. All cleanup materials must be disposed of as solid hazardous waste.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Seek immediate medical attention after any exposure and report the incident to your supervisor and EH&S department.
-
Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) for any chemical you are working with and adhere to your institution's specific waste disposal policies and local regulations. In the absence of a specific SDS for this compound, it is prudent to treat it with the highest level of precaution as a novel bioactive compound with unknown hazards.
References
Essential Safety and Logistical Information for Handling Longipedlactone E
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of Longipedlactone E, a triterpenoid lactone. While a specific Safety Data Sheet (SDS) for this compound is not currently available, this guidance is based on the known biological activities of similar compounds and general laboratory safety protocols. Triterpenoid lactones are recognized for a range of biological effects, including cytotoxic, anti-inflammatory, and antimicrobial activities, necessitating careful handling to minimize exposure.
Hazard Identification and Risk Assessment
This compound is a research chemical with largely uncharacterized toxicological properties. Based on the activity of related triterpenoid lactones, it should be treated as a potentially hazardous substance.
Potential Hazards:
-
Cytotoxicity: May be harmful to cells.
-
Irritation: May cause skin and eye irritation upon direct contact.
-
Unknown Long-Term Effects: The carcinogenic, mutagenic, and reproductive hazards are unknown.
A thorough risk assessment should be conducted before any handling, considering the quantities used and the procedures involved.
Personal Protective Equipment (PPE)
To ensure safety, the following PPE is mandatory when handling this compound:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile gloves. Change gloves immediately if contaminated. |
| Body Protection | A lab coat should be worn at all times. For procedures with a risk of splashing, a chemically resistant apron is recommended. |
| Respiratory | For handling powders or creating aerosols, a properly fitted NIOSH-approved respirator is required. Work in a fume hood. |
Handling and Storage
Operational Plan:
-
Engineering Controls: All handling of this compound, especially as a powder, should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Safe Handling Practices:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area away from incompatible materials.
Accidental Exposure and Spill Response
| Exposure/Spill Type | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated material in a sealed container for disposal. Clean the spill area with a suitable detergent and water. |
| Large Spill | Evacuate the area and prevent entry. Contact your institution's environmental health and safety department. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect in a designated, labeled, and sealed container.
-
Liquid Waste: Collect in a designated, labeled, and sealed container. Do not pour down the drain.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's hazardous waste disposal program for specific instructions.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxic effects of this compound on a cancer cell line.
Methodology:
-
Cell Seeding: Seed cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in cell culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This protocol outlines a method to evaluate the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (e.g., dexamethasone).
-
Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.
-
Incubation and Absorbance: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage inhibition of NO production compared to the LPS-stimulated vehicle control.
Visualizations
Caption: Hypothesized mechanism of cytotoxicity for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
